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Core Science & Biosynthesis

Foundational

A Researcher's Guide to Sterically Hindered Tyrosine Analogs: A Comparative Analysis of N-Boc-2-methyl-L-tyrosine and N-Boc-2',6'-dimethyl-L-tyrosine

Executive Summary In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the use of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the use of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low receptor affinity.[1][2] This guide provides an in-depth technical comparison of two critical, sterically hindered tyrosine analogs: N-Boc-2-methyl-L-tyrosine (Boc-Mmt-OH) and N-Boc-2',6'-dimethyl-L-tyrosine (Boc-Dmt-OH). By strategically introducing methyl groups onto the phenyl ring of tyrosine, these UAAs impose specific conformational constraints that profoundly influence molecular interactions and pharmacological outcomes. This whitepaper will dissect their structural nuances, compare their impacts on peptide conformation and bioactivity, and provide field-proven protocols for their successful incorporation via Solid-Phase Peptide Synthesis (SPPS), empowering researchers to make informed decisions in the rational design of next-generation peptide therapeutics.

The Strategic Imperative for Unnatural Amino Acids in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their conformational flexibility, which can lead to non-selective receptor binding and reduced potency. The incorporation of UAAs is a powerful tactic to mitigate these issues.[1] Modifications such as N-alkylation, side-chain modification, or the introduction of D-amino acids can enhance a peptide's pharmacokinetic profile.

Among these modifications, aromatic amino acids with constrained side chains have proven particularly valuable. Tyrosine, with its phenolic side chain, is a frequent pharmacophoric element, especially in ligands for opioid receptors.[3] Modifying the tyrosine ring with alkyl groups serves two primary purposes:

  • Imposing Conformational Rigidity: Alkyl groups, particularly at the ortho-positions (2' and 6'), create steric hindrance that restricts the rotation of the side chain around the chi (χ) angles. This locks the side chain into a more defined orientation, which can enhance binding affinity by reducing the entropic penalty of receptor interaction.[4]

  • Increasing Metabolic Stability: The steric bulk of the methyl groups can shield the peptide backbone from enzymatic cleavage by proteases, prolonging the molecule's half-life in vivo.[5]

This guide focuses on two premier examples of this strategy: the mono-methylated Boc-Mmt-OH and the di-methylated Boc-Dmt-OH.

Molecular Profile: N-Boc-2-methyl-L-tyrosine (Boc-Mmt-OH)

N-Boc-2-methyl-L-tyrosine, or Boc-Mmt-OH, represents a subtle but significant modification of the parent amino acid. The single ortho-methyl group introduces a moderate level of steric hindrance.

Chemical Structure

Caption: Chemical Structure of N-Boc-2-methyl-L-tyrosine.

Physicochemical Properties
PropertyValueSource
Synonyms Boc-Mmt-OH, (L)-2-Methyl-N-Boc-tyrosine[6][7]
Molecular Formula C₁₆H₂₃NO₅N/A
Molecular Weight 309.36 g/mol N/A
Typical Purity ≥98% (HPLC)[8]
Appearance White to off-white powder[9]
Synthesis and Core Characteristics

The synthesis of Boc-Mmt-OH can be challenging due to the need for regioselectivity. Modern methods often employ palladium-catalyzed C(sp²)–H activation, using directing groups to ensure methylation occurs only at a single ortho-position.[6][7] The defining feature of Mmt is its intermediate steric profile. It constrains the side-chain conformation more than native tyrosine but remains significantly more flexible than its dimethylated counterpart, Dmt. This makes it an ideal tool for "fine-tuning" peptide-receptor interactions, where the extreme rigidity of Dmt might be detrimental to binding.[7]

Molecular Profile: N-Boc-2',6'-dimethyl-L-tyrosine (Boc-Dmt-OH)

N-Boc-2',6'-dimethyl-L-tyrosine, or Boc-Dmt-OH, is one of the most widely utilized UAAs in the design of potent opioid peptides.[3] The presence of two ortho-methyl groups creates a significant steric barrier, severely restricting the side chain's rotational freedom.

A Note on Nomenclature: It is critical to distinguish Boc-Dmt-OH, the tyrosine derivative, from two other similarly named compounds. NBoc-DMT is a protected form of N,N-dimethyltryptamine, a psychedelic compound, and acts as a prodrug.[10] Boc-DMT can also refer to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a reagent used for Boc-protection of amines.[11] The context of peptide synthesis invariably refers to Boc-2',6'-dimethyl-L-tyrosine.

Chemical Structure

Caption: Chemical Structure of N-Boc-2',6'-dimethyl-L-tyrosine.

Physicochemical Properties
PropertyValueSource
Synonyms Boc-Dmt-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid[12]
Molecular Formula C₁₇H₂₅NO₅N/A
Molecular Weight 323.38 g/mol N/A
Typical Purity ≥99% (HPLC)[13]
Appearance White crystalline powderN/A
Synthesis and Core Characteristics

Efficient synthesis of Boc-Dmt-OH has been a significant area of research. One effective, modern approach involves a microwave-assisted Negishi coupling to form the key carbon-carbon bond, allowing for a rapid, three-step synthesis.[12][14] The two methyl groups act as "conformational locks," forcing the aromatic ring into a nearly perpendicular orientation relative to the peptide backbone. This pre-organized conformation is highly advantageous for binding to specific receptor pockets, such as that of the μ-opioid receptor, often resulting in a dramatic increase in affinity and potency.[5][12]

Head-to-Head Comparative Analysis: Mmt vs. Dmt

The choice between incorporating Mmt or Dmt into a peptide sequence is a strategic decision based on a trade-off between conformational restriction and steric compatibility.

Structural and Conformational Differences

Caption: Key differences between Mmt and Dmt.

The primary distinction lies in the degree of rotational freedom. The two methyl groups in Dmt flank the Cβ-Cγ bond, severely restricting the χ1 torsion angle and locking the phenolic ring in a defined orientation. Mmt, with only one methyl group, biases the conformational equilibrium but does not eliminate rotational freedom to the same extent.

Pharmacological Consequences

This structural difference has profound pharmacological implications, particularly in opioid peptide research.

  • Receptor Affinity and Potency: The incorporation of Dmt in place of Tyrosine at the N-terminus of opioid peptides frequently leads to a significant increase in affinity and agonist potency at the μ-opioid receptor (MOR).[5][12] The pre-organized conformation of the Dmt side chain is thought to fit optimally into the MOR binding pocket, minimizing the entropic cost of binding.[15]

  • Fine-Tuning Activity: In contrast, Mmt provides an intermediate level of activity. Studies on Nociceptin/orphanin FQ (N/OFQ) peptide analogues showed that replacing a key phenylalanine with Mmt was well-tolerated and resulted in a peptide that was 10-fold more potent than the equivalent Dmt-modified peptide.[7] This suggests that for some receptors, the extreme bulk of Dmt may be suboptimal, and the lesser constraint of Mmt allows for a more favorable induced fit.

  • Receptor Selectivity: The Dmt-Tic (1,2,3,4-tetrahydroisoquinoline) pharmacophore is a well-known motif that produces potent delta-opioid receptor (DOR) antagonists.[3] This highlights how the conformational constraint of Dmt can be leveraged to switch or enhance selectivity between different receptor subtypes.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating sterically hindered UAAs like Mmt and Dmt requires adjustments to standard SPPS protocols to ensure efficient and complete coupling reactions.[1]

General SPPS Workflow

The fundamental cycle of SPPS remains the same, involving iterative deprotection and coupling steps on a solid support.[16]

spss_workflow start Start: C-terminal AA anchored to resin deprotection Step 1: Nα-Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotection wash1 Step 2: Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Step 3: Neutralization (e.g., 5-10% DIPEA in DMF) wash1->neutralization wash2 Step 4: Wash (DMF) neutralization->wash2 coupling Step 5: Coupling (Activate & Couple next Boc-AA-OH) wash2->coupling wash3 Step 6: Wash (DMF, DCM) coupling->wash3 repeat Repeat Cycle for next amino acid wash3->repeat repeat->deprotection  Continue Sequence end Final Cleavage & Deprotection (e.g., HF or TFMSA) repeat->end  Sequence Complete

Caption: General workflow for Boc-chemistry SPPS.

Protocol: Incorporation of Boc-Mmt-OH or Boc-Dmt-OH

This protocol outlines the critical coupling step for sterically hindered amino acids within a manual Boc-SPPS workflow.

Objective: To achieve >99% coupling efficiency for a sterically hindered UAA.

Materials:

  • Peptide-resin (post-neutralization and DMF wash)

  • Boc-Mmt-OH or Boc-Dmt-OH (3-4 equivalents relative to resin loading)

  • Coupling reagent: HBTU (3-4 eq.) or HATU (3-4 eq.)

  • Base: DIPEA (6-8 eq.) or TMP (6-8 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Pre-activation of the Amino Acid (The "Why"): For sterically demanding residues like Dmt, direct in situ activation may be too slow, leading to side reactions or incomplete coupling. Pre-activating the amino acid ensures the activated species is readily available for rapid reaction with the resin-bound amine.

    • In a separate vessel, dissolve Boc-Mmt/Dmt-OH and the coupling reagent (e.g., HBTU) in a minimal volume of DMF.

    • Add the base (e.g., DIPEA) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the vessel containing the swelled, deprotected, and neutralized peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for an extended period. Standard couplings may take 30-60 minutes; for Dmt, a coupling time of 2-4 hours is recommended.

  • Monitoring the Reaction (Self-Validating System): Trustworthiness in synthesis comes from verification. A qualitative ninhydrin (Kaiser) test is essential to confirm the completion of the coupling.

    • After the coupling time, take a small sample of the resin beads.

    • Wash the beads thoroughly with DMF and DCM.

    • Perform a ninhydrin test. A negative result (beads remain colorless or pale yellow) indicates successful and complete coupling.

    • Contingency: If the test is positive (beads turn blue/purple), it signifies incomplete coupling. In this case, a "double coupling" is required. Drain the reaction vessel and repeat steps 1 and 2 with a fresh solution of activated amino acid. The steric bulk of Dmt makes double coupling a common and prudent measure.

  • Post-Coupling Wash:

    • Once a negative ninhydrin test is confirmed, drain the reaction solution.

    • Thoroughly wash the peptide-resin with DMF (3x), followed by DCM (3x), to remove all excess reagents and byproducts before proceeding to the next deprotection cycle.

Case Study: Dmt in Opioid Peptidomimetics

The impact of Dmt is powerfully illustrated in the development of opioid ligands. Replacing the N-terminal Tyr with Dmt in various peptide scaffolds consistently enhances affinity for the μ-opioid receptor.

CompoundModificationMOR Binding Affinity (Ki, nM)DOR Binding Affinity (Ki, nM)Source
DALDA Tyr¹1.1513.9[15]
[Dmt¹]DALDA Dmt¹0.162.51[15]
Endomorphin-2 Analog Tyr¹~1.0>1000[5]
[Dmt¹]Endomorphin-2 Analog Dmt¹~0.2>1000[5]

As the data show, the substitution of Tyr with Dmt results in a ~7-fold increase in MOR affinity for DALDA and a ~5-fold increase for the endomorphin analog. This demonstrates the profound and positive impact that the conformational constraint of Dmt can have on receptor binding.

Conclusion and Strategic Recommendations

N-Boc-2-methyl-L-tyrosine (Mmt) and N-Boc-2',6'-dimethyl-L-tyrosine (Dmt) are not interchangeable reagents; they are distinct tools for modulating peptide structure and function.

  • Choose Boc-Dmt-OH when the primary goal is to maximize conformational rigidity to drastically enhance receptor affinity (especially for known targets like the MOR) or to introduce significant metabolic stability. Be prepared to optimize coupling conditions to overcome its substantial steric bulk.

  • Choose Boc-Mmt-OH when a more subtle modulation is required. It is the ideal candidate for structure-activity relationship (SAR) studies where the extreme constraint of Dmt may prove too large or conformationally incompatible with a binding pocket. It allows for a "middle-ground" approach to fine-tuning bioactivity.

The continued exploration of these and other sterically constrained UAAs will undoubtedly expand the toolkit for medicinal chemists, paving the way for the design of highly potent, selective, and stable peptide therapeutics that can address a wide range of diseases.

References

  • N-Boc-L-tyrosine methyl ester, 99%, Thermo Scientific Chemicals . (n.d.). Fisher Scientific. Retrieved February 8, 2024, from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer . (2021). American Chemical Society. Retrieved February 8, 2024, from [Link]

  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy . (2023). MDPI. Retrieved February 8, 2024, from [Link]

  • Mollica, A., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics . ACS Medicinal Chemistry Letters. Retrieved February 8, 2024, from [Link]

  • Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT . (2006). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Method for preparing Boc-L-tyrosine by using (Boc)2O. (2015). Google Patents.
  • Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF . (2015). ResearchGate. Retrieved February 8, 2024, from [Link]

  • NBoc-DMT . (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Piekielna, J., et al. (2011). Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs . PubMed. Retrieved February 8, 2024, from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties . (2018). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Boc-L-Dmt-OH as a fully N,S-blocked cysteine derivative for peptide synthesis by prior thiol capture . (1991). The Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation . (2023). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Boc-L-Dmt-OH as a fully N,S-blocked cysteine derivative for peptide synthesis by prior thiol capture . (1991). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt 1 ]DALDA, and KGOP01, Binding to the Mu Opioid Receptor . (2021). MDPI. Retrieved February 8, 2024, from [Link]

  • Dmt and opioid peptides: A potent alliance | Request PDF . (2007). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids . (1993). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control . (2018). MDPI. Retrieved February 8, 2024, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) . (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis . (n.d.). AAPPTec. Retrieved February 8, 2024, from [Link]

  • Dmt-derivative compounds and related compositions and methods of use. (2011). Google Patents.
  • Ruzza, C., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)-H Activation . Semantic Scholar. Retrieved February 8, 2024, from [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis . (2005). Oxford Academic. Retrieved February 8, 2024, from [Link]

  • Dmt and opioid peptides: a potent alliance . (2007). PubMed. Retrieved February 8, 2024, from [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . (2023). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Organic synthesis provides opportunities to transform drug discovery . (2018). PubMed. Retrieved February 8, 2024, from [Link]

  • Conformational switch and multiple supramolecular structures of a newly identified self-assembling protein-mimetic peptide from Pseudomonas aeruginosa YeaZ protein . (2018). Frontiers in Chemistry. Retrieved February 8, 2024, from [Link]

  • Introduction to Peptide Synthesis . (2011). PubMed Central. Retrieved February 8, 2024, from [Link]

Sources

Exploratory

The Dmt Effect: Ortho-Methylation of Tyrosine in High-Affinity Opioid Ligand Design

Executive Summary In the structural refinement of opioid peptides, the N-terminal Tyrosine residue (Tyr ) is the non-negotiable "message" domain responsible for receptor activation. However, native Tyrosine is conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural refinement of opioid peptides, the N-terminal Tyrosine residue (Tyr


) is the non-negotiable "message" domain responsible for receptor activation. However, native Tyrosine is conformationally flexible, leading to entropic penalties upon binding. The introduction of methyl groups at the 2' and 6' positions of the phenol ring—yielding 2',6'-dimethyltyrosine (Dmt) —represents a paradigm shift in medicinal chemistry.

This guide details the physicochemical mechanism by which Dmt locks the tyramine pharmacophore into a bioactive rotamer, drastically enhancing affinity (


 often < 1 nM) and proteolytic stability. We provide actionable protocols for synthesizing these sterically hindered peptides and validating their efficacy.

Structural Mechanistics: The Rotameric Lock

The potency of Dmt stems from its ability to pre-organize the ligand into a conformation that mirrors the receptor's bound state.

The Tyramine Pharmacophore

All opioid peptides (Enkephalins, Endomorphins, Dynorphins) rely on the N-terminal Tyramine moiety. This pharmacophore engages in two critical interactions:

  • Ionic Lock: The protonated amine forms a salt bridge with Asp

    
      (Asp147 in Mu receptors).
    
  • Aromatic Interaction: The phenol ring engages in

    
    -stacking or hydrophobic interactions within the receptor's "aromatic cage."
    
Steric Constraint via Ortho-Methylation

Native Tyrosine rotates freely around the


 (

) and

(

) bonds. By adding methyl groups at the ortho positions (2', 6'), Dmt introduces severe steric clashes with the peptide backbone protons.
  • Consequence: The side chain is restricted to a specific range of torsion angles (typically favoring the trans or gauche(-) rotamers depending on the specific peptide scaffold).

  • Thermodynamic Benefit: This reduces the entropy loss upon binding (

    
    ), as the ligand is already "frozen" in the bioactive shape.
    
  • Hydrophobic Boost: The methyl groups add lipophilicity, filling the hydrophobic voids in the receptor pocket more effectively than the planar Tyrosine.

Visualization of the Mechanism

DmtMechanism Tyr Native Tyrosine (High Rotational Freedom) Entropy High Entropic Penalty (Energy Cost to Bind) Tyr->Entropy Flexible Side Chain Dmt 2',6'-Dimethyltyrosine (Dmt) (Steric Hindrance) PreOrg Pre-organized Bioactive Conformation (Rotameric Lock) Dmt->PreOrg Methyl-Backbone Clash Receptor Opioid Receptor Pocket (Asp3.32 + Hydrophobic Cage) Entropy->Receptor Weak Binding PreOrg->Receptor Optimized Fit Affinity Sub-nanomolar Affinity (Ki < 1nM) Receptor->Affinity Dmt Interaction

Figure 1: Mechanistic comparison of Native Tyrosine vs. Dmt.[1][2][3][4] The methyl groups reduce conformational entropy, leading to high-affinity binding.

Comparative Pharmacology

The substitution of Tyr


 with Dmt

consistently yields analogues with superior binding profiles. Below is a comparison of key opioid peptides and their Dmt-modified counterparts.

Table 1: Binding Affinity (


) Comparison 
Peptide ScaffoldSequenceTarget Receptor

(Native Tyr)

(Dmt Analogue)
Fold Improvement
DALDA H-Tyr-D-Arg-Phe-Lys-NH

Mu (MOR)1.69 nM0.04 nM~40x
TIPP H-Tyr-Tic-Phe-Phe-OHDelta (DOR)1.2 nM0.14 nM~8x
Endomorphin-1 H-Tyr-Pro-Trp-Phe-NH

Mu (MOR)4.1 nM0.25 nM~16x
Dmt-Tic-OH H-Dmt-Tic-OHDelta (DOR)N/A*0.05 nMUltra-Potent

Note: The "Dmt-Tic" pharmacophore is a synthetic construct that does not exist as a direct native analogue but represents the gold standard for Delta antagonism.

Synthetic Protocol: Overcoming Steric Hindrance

Synthesizing Dmt-containing peptides via Solid Phase Peptide Synthesis (SPPS) is non-trivial. The same steric bulk that improves receptor binding hinders the acylation reaction during synthesis. Standard HBTU/DIPEA protocols often result in deletion sequences.

Optimized SPPS Workflow for Dmt Incorporation

Prerequisites:

  • Resin: Rink Amide MBHA (low loading, ~0.3-0.5 mmol/g recommended to reduce aggregation).

  • Dmt Derivative: Fmoc-Dmt-OH (commercially available or synthesized via Negishi coupling).

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt is mandatory .

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling (The Critical Step):

    • Dissolve Fmoc-Dmt-OH (3 eq) , HATU (2.9 eq) , and HOAt (3 eq) in minimal DMF.

    • Add DIEA (6 eq) immediately before adding to the resin.

    • Reaction Time: Allow to react for 2 to 4 hours (vs. standard 45 min).

    • Optional: Double couple (repeat step 3) if the sequence is prone to aggregation.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours. Dmt is acid-stable.
    
Synthesis Workflow Diagram

SPPS_Protocol Start Resin Preparation (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Is Next AA Dmt? Deprotect->Decision Standard Standard Coupling (HBTU/DIEA, 45 min) Decision->Standard No DmtCouple Steric Coupling Protocol (HATU/HOAt/DIEA) 3-4 Hours Decision->DmtCouple Yes (Critical) Check Kaiser Test (Ninhydrin) Standard->Check DmtCouple->Check Check->Deprotect Blue (Incomplete) -> Recouple Cleave TFA Cleavage & Purification Check->Cleave Colorless (Complete)

Figure 2: Decision logic for SPPS involving sterically hindered Dmt residues.

Assay Methodologies: Validating High Affinity

Because Dmt analogues often exhibit


 values in the picomolar to low nanomolar range, standard radioligand competition assays must be adjusted to avoid ligand depletion artifacts.
High-Sensitivity Competition Binding Assay

Objective: Determine


 of Dmt-peptide against 

H-DAMGO (Mu) or

H-DPDPE (Delta).
  • Membrane Prep: Use CHO or HEK293 cells stably expressing hMOR or hDOR. Protein concentration must be low (10-20

    
     g/well ) to prevent receptor excess.
    
  • Radioligand: Use a concentration equal to the

    
     of the radioligand (typically ~0.5-1.0 nM).
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      .
      
    • Crucial Additive: 0.1% BSA (Bovine Serum Albumin) is required to prevent the hydrophobic Dmt peptide from sticking to the plastic walls of the 96-well plate.

  • Equilibration: Incubate for 90-120 minutes at 25°C. High-affinity ligands have slow dissociation rates (

    
    ), requiring longer equilibration times to reach steady state.
    
  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.[5]

Therapeutic Implications

The "Dmt Effect" extends beyond simple receptor binding:[4]

  • Metabolic Stability: The ortho-methyl groups protect the peptide bond between Dmt

    
     and residue 2 from aminopeptidases, significantly increasing half-life in plasma.
    
  • Mitochondrial Targeting: The Dmt residue is a key component of SS-31 (Elamipretide) , a peptide that targets the inner mitochondrial membrane to scavenge ROS. The lipophilic cationic nature of Dmt aids in crossing the mitochondrial double membrane.

  • Bi-functional Ligands: Dmt-Tic is used as a scaffold for "mixed efficacy" drugs (e.g., Mu agonist / Delta antagonist) designed to provide analgesia with reduced tolerance and dependence.

References

  • Schiller, P. W., et al. (2001). "Dmt and opioid peptides: a potent alliance."[4] Biopolymers (Peptide Science).

  • Lazarus, L. H., et al. (1991). "Dmt-Tic pharmacophore: A potent delta-opioid receptor antagonist."[4] Journal of Medicinal Chemistry.

  • Beresford, A., et al. (2015).[6] "Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics." ACS Medicinal Chemistry Letters.

  • Szeto, H. H. (2006). "Mitochondria-targeted peptide antioxidants." AAPS Journal.

  • Balboni, G., et al. (2002). "The role of the 2',6'-dimethyl-L-tyrosine (Dmt) residue in the design of potent opioid ligands." Peptides.

Sources

Foundational

Enhancing Peptide Therapeutics: A Guide to the Metabolic Stability of 2-Methyl-L-Tyrosine Containing Peptides

An In-depth Technical Guide for Drug Development Professionals The Challenge: Metabolic Vulnerability of Peptide Therapeutics Peptide-based drugs offer remarkable specificity and potency, but their clinical utility is of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

The Challenge: Metabolic Vulnerability of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, but their clinical utility is often hampered by poor pharmacokinetic profiles.[1] A primary obstacle is their susceptibility to rapid degradation by endogenous proteases, which are enzymes that hydrolyze peptide bonds.[2][3] This enzymatic breakdown occurs systemically, with proteases present in blood plasma, the liver, kidneys, and the gastrointestinal tract.[4][5] Exoproteases attack the N- or C-termini, while endoproteases cleave internal peptide bonds at specific recognition motifs.[2] This rapid clearance results in a short biological half-life, often just minutes, necessitating frequent administration and limiting therapeutic efficacy.[6][7] Therefore, a critical objective in peptide drug development is to engineer molecules with enhanced resistance to this proteolytic degradation.[8]

The Strategy: Steric Shielding with 2-Methyl-L-Tyrosine

A field-proven strategy to bolster peptide stability is the incorporation of unnatural amino acids designed to resist enzymatic recognition and cleavage.[1][9] Among these, 2-methyl-L-tyrosine (2-Me-L-Tyr), an analogue of L-tyrosine, is particularly effective. The introduction of a methyl group at the ortho-position of the tyrosine phenolic ring provides a powerful steric shield.[10][11] This bulky substitution physically obstructs the active site of proteolytic enzymes, preventing the peptide backbone from achieving the necessary conformation for hydrolysis. This "steric hindrance" mechanism is a cornerstone of modern peptide medicinal chemistry.[11]

The diagram below illustrates this principle, contrasting the enzymatic susceptibility of a native tyrosine residue with the protease resistance conferred by 2-methyl-L-tyrosine.

G cluster_0 Standard Peptide Degradation cluster_1 Enhanced Stability with 2-Methyl-L-Tyrosine P1 Protease S1 Peptide Substrate (...-Ala-Tyr-Gly-...) P1->S1 Binding & Cleavage F1 Cleaved Fragments (...-Ala + Tyr-Gly-...) S1->F1 P2 Protease S2 Modified Peptide Substrate (...-Ala-2-Me-Tyr-Gly-...) P2->S2 Binding Obstructed Shield Steric Hindrance (Methyl Group) S2->Shield I1 Intact Peptide Metabolically Stable S2->I1

Caption: Workflow for a typical in vitro plasma stability assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw human plasma (typically pooled, with an anticoagulant like EDTA to inhibit metalloproteases) on ice. [5][12]Pre-warm to 37°C for 15 minutes before use.

    • Prepare a 1 mM stock solution of the test peptide in 100% DMSO.

  • Reaction Initiation:

    • In a microcentrifuge tube, add 99 µL of the pre-warmed plasma.

    • Add 1 µL of the 1 mM peptide stock solution to the plasma to achieve a final concentration of 10 µM. Vortex gently to mix. This is your T=0 sample point, but the clock starts now for subsequent time points.

  • Incubation and Sampling:

    • Place the reaction tube in a 37°C water bath or incubator.

    • At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) from the main reaction tube.

  • Reaction Quenching:

    • Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with an internal standard. The acetonitrile serves to precipitate plasma proteins and halt all enzymatic activity. [13] * The T=0 sample is prepared by adding plasma to already-quenched acetonitrile and then adding the peptide, ensuring no degradation occurs before analysis.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Quantify the peak area of the parent peptide relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the resulting line (k) is the degradation rate constant.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by enzymes primarily located in the liver, which is the main site of drug metabolism. [4]While often focused on CYP-mediated oxidation for small molecules, it is also relevant for assessing some proteolytic activities in subcellular fractions. [4] Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Thaw human liver microsomes (HLM) on ice. Dilute the HLM to a working concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 1 mM stock solution of the test peptide in DMSO.

    • Prepare an NADPH regenerating system (NRS) solution as per the manufacturer's instructions. This is crucial for assessing oxidative metabolism but should be included for a comprehensive screen.

  • Reaction Initiation (Two-Step):

    • In a microcentrifuge tube, combine the diluted HLM and the peptide (final concentration 1-10 µM). Pre-incubate this mixture for 5 minutes at 37°C to allow temperature equilibration.

    • Initiate the metabolic reaction by adding the NRS solution.

  • Incubation and Sampling:

    • Follow the same time-point sampling procedure as in the plasma stability assay (e.g., T=0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Quench the reaction at each time point by adding an aliquot of the reaction mixture to ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Proceed with vortexing, centrifugation, and LC-MS/MS analysis as described in the plasma stability protocol.

  • Controls:

    • A critical control is a reaction mixture without the NRS. This helps to distinguish between oxidative metabolism and degradation by other enzymes (e.g., proteases, esterases) present in the microsomal preparation.

    • Another control is the peptide in buffer alone to check for chemical instability.

Conclusion and Implications for Drug Development

The strategic incorporation of 2-methyl-L-tyrosine is a powerful and validated approach to overcoming one of the most significant hurdles in peptide drug development: metabolic instability. By sterically shielding the peptide backbone from proteolytic attack, this modification can extend a drug candidate's half-life from minutes to hours, drastically improving its pharmacokinetic profile and therapeutic potential. The in vitro assays detailed herein provide a reliable framework for quantifying this stability enhancement, enabling a data-driven approach to lead optimization. As researchers continue to push the boundaries of peptide therapeutics, the principles of steric hindrance and robust bioanalytical validation will remain central to designing safer, more effective medicines.

References

  • ResearchGate. (n.d.). Metabolic stability of the peptides.
  • Di Maro, S., et al. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation.
  • Afinogenova, Y., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. Retrieved from [Link]

  • Koniev, O., & Wagner, A. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. Retrieved from [Link]

  • Torkova, A. A., et al. (n.d.). l-Methionyl-l-tyrosine monohydrate. PMC - NIH. Retrieved from [Link]

  • Di Maro, S., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. PubMed Central. Retrieved from [Link]

  • Afinogenova, Y., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • ACS Publications. (2024). Stapled Peptides with Therapeutic Potential for Ischemic Stroke by Blocking the Endocytosis of GluA2 AMPAR. Journal of Medicinal Chemistry.
  • Al-Wahaibi, L. H., et al. (n.d.). Strategies for Improving Peptide Stability and Delivery. MDPI. Retrieved from [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (n.d.).
  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Retrieved from [Link]

  • Correia, A., et al. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Retrieved from [Link]

  • Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases. Biochemistry.
  • National Institutes of Health (NIH). (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • PubMed. (2022). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. Retrieved from [Link]

  • PubMed. (n.d.). Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of peptide drugs by immobilized digestive proteases. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c....
  • Arrow@TU Dublin. (n.d.). Approaches to Avoid Proteolysis During Protein Expression and Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.).
  • ResearchGate. (2016). (PDF)
  • MDPI. (n.d.). Research Applications of Proteolytic Enzymes in Molecular Biology. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC.
  • PubMed Central. (2023). Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion.
  • Wikipedia. (n.d.). Glucagon-like peptide-1. Retrieved from [Link]

  • PubMed. (2016). Avoiding Proteolysis During Protein Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4....
  • SciRP.org. (n.d.). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of N-Boc-2-methyl-L-tyrosine into Opioid Peptidomimetics

Foreword: The Rationale for 2-Methyl-L-tyrosine in Opioid Peptidomimetics In the quest for safer and more effective analgesics, the modification of endogenous opioid peptides offers a promising avenue for drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for 2-Methyl-L-tyrosine in Opioid Peptidomimetics

In the quest for safer and more effective analgesics, the modification of endogenous opioid peptides offers a promising avenue for drug discovery. Nature has provided the blueprint with peptides like enkephalins and endorphins; however, their therapeutic potential is often limited by poor metabolic stability and lack of receptor selectivity. The strategic incorporation of unnatural amino acids is a powerful tool to overcome these limitations. This guide focuses on N-Boc-2-methyl-L-tyrosine, a sterically hindered analog of the crucial N-terminal tyrosine residue found in most opioid peptides. The addition of a methyl group at the 2'-position of the tyrosine phenyl ring restricts the conformational freedom of the side chain. This constraint can lead to enhanced binding affinity and selectivity for specific opioid receptor subtypes, particularly the mu-opioid receptor (MOR), which is the primary target for many clinically used analgesics. By providing a more defined pharmacophore, these modified peptides can exhibit improved potency and potentially biased signaling, paving the way for therapeutics with reduced side effects.

Section 1: Chemical and Physical Properties of N-Boc-2-methyl-L-tyrosine

A thorough understanding of the building block is paramount for its successful incorporation. N-Boc-2-methyl-L-tyrosine presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS) due to the steric hindrance imparted by the 2'-methyl group.

PropertyValueSignificance in SPPS
Molecular Formula C₁₅H₂₁NO₅Essential for accurate mass calculations and reagent stoichiometry.
Molecular Weight 295.33 g/mol Used for calculating molar equivalents during synthesis.
Appearance White to off-white powderA visual check for the quality of the starting material.
Stereochemistry L-configurationCrucial for maintaining the biologically active conformation of the peptide.
Nα-Protecting Group tert-butyloxycarbonyl (Boc)Acid-labile protecting group, dictating the use of Boc-chemistry SPPS.
Solubility Soluble in DMF, DCM, NMPEnsures proper dissolution for efficient coupling reactions.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual incorporation of N-Boc-2-methyl-L-tyrosine into a target peptide sequence using Boc-SPPS. The choice of Boc chemistry is dictated by the Nα-Boc protecting group of the modified tyrosine.

Materials and Reagents
  • Resin: Merrifield resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: Nα-Boc protected amino acids with appropriate side-chain protection.

  • N-Boc-2-methyl-L-tyrosine

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Methanol (MeOH).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% Diisopropylethylamine (DIPEA) in DMF.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA

  • Washing Solvents: DMF, DCM, MeOH.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v/v/v/v).[1]

  • Precipitation/Washing Solvent: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow Resin Start: Pre-loaded Resin Deprotection1 1. Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection1 Neutralization1 2. Neutralization (10% DIPEA in DMF) Deprotection1->Neutralization1 Coupling 3. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIPEA in DMF) Neutralization1->Coupling Wash1 4. Washing (DMF, DCM, MeOH) Coupling->Wash1 Repeat Repeat for each amino acid Wash1->Repeat Repeat->Deprotection1 Next Cycle Incorporate_mod_AA 5. Incorporation of N-Boc-2-methyl-L-tyrosine (Special Coupling Conditions) Repeat->Incorporate_mod_AA Final Cycle Wash2 6. Final Wash Incorporate_mod_AA->Wash2 Cleavage 7. Cleavage from Resin & Side-chain Deprotection (Reagent K) Wash2->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Characterization 10. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for SPPS of opioid peptidomimetics.

Step-by-Step Protocol

2.3.1. Resin Preparation and Swelling

  • Place the pre-loaded resin in a reaction vessel.

  • Wash the resin with DMF (3 x 1 min).

  • Swell the resin in DCM for 30 minutes.

2.3.2. Nα-Boc Deprotection

  • Drain the DCM.

  • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add fresh deprotection solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 1 min).

2.3.3. Neutralization

  • Wash the resin with 10% DIPEA in DMF (2 x 2 min).

  • Wash the resin with DMF (3 x 1 min).

2.3.4. Standard Amino Acid Coupling

  • In a separate vial, pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes. Add DIPEA (6 eq.) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete (yellow/orange beads), drain the solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).

2.3.5. Incorporation of N-Boc-2-methyl-L-tyrosine (Addressing Steric Hindrance)

The 2'-methyl group on the tyrosine ring introduces significant steric hindrance, which can impede the coupling reaction. To overcome this, optimized coupling conditions are necessary.

  • Choice of Coupling Reagent: While HBTU is effective, for highly hindered couplings, stronger reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are recommended.[2][3] These reagents are known to facilitate the coupling of sterically hindered amino acids.[2]

  • Extended Coupling Time and Double Coupling:

    • Pre-activate N-Boc-2-methyl-L-tyrosine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in NMP for 5 minutes. The use of NMP as a solvent can also enhance coupling efficiency.

    • Add the activated solution to the resin and allow the coupling to proceed for 4-6 hours.

    • Perform a Kaiser test. It is highly probable that a single coupling will be insufficient.

    • Regardless of the Kaiser test result, it is best practice to perform a second coupling (double coupling) under the same conditions to ensure the reaction goes to completion.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids by providing localized and efficient heating.[4]

2.3.6. Final Deprotection and Cleavage

  • After the final coupling step, perform a final Nα-Boc deprotection as described in section 2.3.2.

  • Wash the resin thoroughly with DCM and dry under vacuum.

  • Add the cleavage cocktail (Reagent K) to the resin (10 mL per gram of resin).[1] The scavengers in Reagent K are crucial to prevent side reactions with the deprotected tyrosine and other sensitive residues.[1]

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

2.3.7. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (3x) to remove residual scavengers.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[7][8]

Section 3: Biological Evaluation of the Peptidomimetic

Once the peptide is synthesized and purified, its biological activity must be assessed. The following are standard in vitro and in vivo assays for characterizing opioid peptidomimetics.

In Vitro Assays

3.1.1. Opioid Receptor Binding Assay

This assay determines the affinity of the synthesized peptide for the different opioid receptor subtypes (μ, δ, κ). It is a competitive binding assay using a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human μ, δ, or κ opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR.

  • Procedure:

    • In a 96-well plate, add increasing concentrations of the synthesized peptide.

    • Add the cell membranes and the radioligand at a concentration close to its Kd value.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.[9]

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.[9]

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

3.1.2. [³⁵S]GTPγS Functional Assay

This assay measures the ability of the peptide to activate the G-protein coupled to the opioid receptor, thus determining its efficacy (agonist, partial agonist, or antagonist).

Protocol:

  • Reagents: Cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the synthesized peptide.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Pre-incubate the cell membranes with the synthesized peptide for 15 minutes.

    • Add GDP and [³⁵S]GTPγS and incubate for an additional 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.[10]

3.1.3. β-Arrestin Recruitment Assay

This assay is crucial for determining if the peptide exhibits biased agonism, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway, which is associated with some of the adverse effects of opioids.

Protocol:

  • Assay Principle: Use a cell-based assay, such as the PathHunter® β-arrestin recruitment assay, which employs enzyme fragment complementation.[11][12]

  • Procedure:

    • Use cells co-expressing the opioid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.

    • Add the synthesized peptide to the cells.

    • If the peptide promotes the interaction between the receptor and β-arrestin, the enzyme fragments will come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

    • Measure the signal using a plate reader.

  • Data Analysis: Generate a concentration-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment. Compare these values to those obtained from the GTPγS assay to determine the bias factor.

In Vivo Analgesic Assay: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of a compound in animal models.[13][14][15]

Protocol:

  • Animals: Mice or rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[16]

  • Procedure:

    • Administer the synthesized peptide to the animals (e.g., via intravenous or subcutaneous injection).

    • At predetermined time points after administration, place the animal on the hot plate.

    • Record the latency time for the animal to show a pain response (e.g., licking a hind paw or jumping).[16] A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.[13]

  • Data Analysis: Compare the latency times of the treated group to a vehicle-treated control group. An increase in latency time indicates an analgesic effect.

Section 4: Mu-Opioid Receptor Signaling Pathway

The binding of an opioid agonist, such as a peptidomimetic containing 2-methyl-L-tyrosine, to the mu-opioid receptor (MOR) initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the results of functional assays.

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (e.g., 2-Me-Tyr Peptidomimetic) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits (after phosphorylation) G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Channel) G_beta_gamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia Internalization Receptor Internalization & Desensitization Beta_arrestin->Internalization

Caption: Mu-opioid receptor signaling cascade.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of the associated inhibitory G-protein (Gi/o).[17][18][19] The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[17] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[20] The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.[20] Collectively, these actions result in a decrease in neuronal excitability and the desired analgesic effect.

Simultaneously, agonist binding can lead to the phosphorylation of the MOR, which promotes the recruitment of β-arrestin.[17][21] β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling, which has been implicated in some of the undesirable side effects of opioids. Peptidomimetics that are "biased" towards G-protein signaling and away from β-arrestin recruitment are therefore of significant therapeutic interest.

Section 5: Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Action
Low peptide yield after SPPS Incomplete coupling of N-Boc-2-methyl-L-tyrosine due to steric hindrance.Use a stronger coupling reagent (HATU, COMU), double couple, and consider microwave-assisted synthesis.
Multiple peaks in HPLC Incomplete deprotection or side reactions during cleavage.Ensure the cleavage cocktail is freshly prepared and appropriate for the peptide sequence. Optimize cleavage time.
Low affinity in binding assay Incorrect peptide conformation or synthesis error.Verify the peptide sequence and purity by mass spectrometry. Consider alternative positions for the 2-methyl-L-tyrosine.
High Emax in β-arrestin assay The peptide is a potent recruiter of β-arrestin.While not ideal for a biased agonist, this may still be a potent analgesic. Correlate with in vivo data.

References

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Malfacini, D., et al. (2020).
  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function.
  • Freeman, K. T., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. MedChemComm, 12(5), 937-944.
  • Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media.
  • AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Pasternak, G. W. (2018). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. In Opioid Receptors (pp. 1-10). Humana Press, New York, NY.
  • Li, J. G., et al. (2003). Purification and mass spectrometric analysis of the A opioid receptor. Brain research. Molecular brain research, 115(1), 79-90.
  • Lazaro, J. B., et al. (2008). GTPγS incorporation in the rat brain: a study on μ-opioid receptors and CXCR4. Journal of neuroimmune pharmacology, 3(2), 107-117.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
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  • Santos, A. R., et al. (1999). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 32(10), 1245-1253.
  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Corder, G., et al. (2018). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. bioRxiv.
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  • Freeman, K. T., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Medicinal Chemistry, 12(5), 937-944.
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Application

Negishi coupling methods for synthesis of 2-methyl-L-tyrosine

Application Note: Precision Synthesis of 2'-Methyl-L-Tyrosine via Negishi Cross-Coupling Part 1: Executive Summary & Strategic Rationale Target Molecule: 2'-Methyl-L-Tyrosine (Mmt) IUPAC Name: (S)-2-amino-3-(4-hydroxy-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2'-Methyl-L-Tyrosine via Negishi Cross-Coupling

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2'-Methyl-L-Tyrosine (Mmt) IUPAC Name: (S)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid Context: Non-natural amino acids (UAAs) like Mmt are critical in peptide therapeutics (e.g., opioid mimetics) to induce conformational constraints and improve metabolic stability against proteases.

Why Negishi Coupling? While Suzuki-Miyaura coupling is common for biaryls, the synthesis of chiral amino acids demands conditions that preserve the sensitive


-chiral center. The Negishi coupling, utilizing Jackson’s Reagent  (a zincated serine derivative), offers superior chemo-selectivity and stereochemical integrity compared to alkyl-boron chemistries. The mild reactivity of the organozinc species prevents racemization of the amino acid backbone, a frequent failure mode in base-heavy Suzuki protocols.

Core Challenges Solved:

  • Stereoconservation: Preventing racemization at the

    
    -carbon.
    
  • Steric Hindrance: Overcoming the steric barrier of the ortho-methyl group on the aryl halide using specialized phosphine ligands (SPhos).

  • Functional Group Tolerance: Compatible with Boc/Fmoc protecting groups required for downstream Solid Phase Peptide Synthesis (SPPS).[1][2]

Part 2: Retrosynthetic Analysis & Mechanism

The strategy relies on disconnecting the


 bond between the amino acid side chain and the aromatic ring.

The Disconnection:

  • Nucleophile (Synthon A): An

    
    -hybridized organozinc reagent derived from L-serine (Jackson's Reagent).
    
  • Electrophile (Synthon B): An

    
    -hybridized aryl iodide (protected 4-iodo-3-methylphenol).
    

Caption: Retrosynthetic logic disconnecting the benzylic bond to reveal the organozinc and aryl iodide precursors.

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Precursor A: N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester (commercially available or synthesized from Boc-Ser-OMe).

  • Precursor B: 4-iodo-3-methylphenol (protected as TBDMS or Benzyl ether).

  • Catalyst System:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) and SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
    
  • Solvents: Anhydrous DMF (N,N-Dimethylformamide) and THF (Tetrahydrofuran).

  • Zinc Source: Zinc dust (<10 micron), activated with TMSCl and 1,2-dibromoethane.

Step 1: Preparation of Jackson's Reagent (Organozinc Species)

Critical Step: The quality of the zinc surface determines the success of the insertion. Moisture kills this reaction.

  • Zinc Activation:

    • In a flame-dried Schlenk flask under Argon, suspend Zinc dust (3.0 equiv) in dry DMF (0.5 M relative to iodide).

    • Add 1,2-dibromoethane (5 mol%). Heat to 60°C for 5 minutes.

    • Cool to RT. Add TMSCl (trimethylsilyl chloride, 5 mol%). Stir for 30 minutes. Observation: The mixture should foam slightly, indicating surface oxide removal.

  • Insertion:

    • Add N-Boc-3-iodo-L-alanine methyl ester (1.0 equiv) dissolved in minimal DMF.

    • Stir at room temperature (exothermic).

    • Checkpoint: Monitor by TLC (aliquot quenched with water). Disappearance of the starting iodide indicates formation of the organozinc species.

    • Result: A solution of the alkylzinc iodide (Jackson's Reagent). Do not isolate; use in situ.

Step 2: The Negishi Coupling

Rationale: The use of SPhos is non-negotiable here. Standard ligands like


 often fail with ortho-substituted aryl halides ("2-methyl") due to steric clash. SPhos creates a specialized pocket that facilitates the transmetallation step.
  • Catalyst Preparation:

    • In a separate vial, mix

      
       (2.5 mol%) and SPhos (10 mol%) in dry DMF. Stir for 5 minutes until the solution turns a deep orange/red (active Pd(0) species).
      
  • Coupling Reaction:

    • Add the protected aryl iodide (0.8 equiv relative to zinc reagent) to the catalyst solution.

    • Transfer this mixture via cannula into the Schlenk flask containing the freshly prepared Jackson's Reagent.

    • Heat the reaction to 50°C .

    • Time: Typically 4–12 hours.

    • Monitoring: HPLC or LC-MS is preferred over TLC due to the complexity of the reaction mixture. Look for the product mass [M+H]+.

Step 3: Quench & Purification
  • Cool to RT.[3] Quench with saturated

    
     solution.
    
  • Extract with Ethyl Acetate (3x).

  • Wash organics with water (5x) to remove DMF (crucial for good separation).

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: The product is the protected amino acid ester.

Part 4: Data Summary & Validation

Yield & Selectivity Expectations:

ParameterStandard Negishi (

)
Optimized Protocol (SPhos)
Yield 15–30% (Steric failure)65–82%
Enantiomeric Excess (ee) >98%>99% (No racemization)
Time 24h+4–8h
By-products Homocoupling of Aryl IodideMinimal (<5%)

Experimental Workflow Diagram:

Caption: Step-by-step workflow from zinc insertion to final catalytic coupling.

Part 5: Troubleshooting & Expert Insights

  • "The Zinc didn't insert."

    • Cause: Moisture in DMF or oxidized Zinc.

    • Fix: Use "Rieke Zinc" if commercial dust fails, or ensure DMF is distilled over

      
      . The color of the zinc suspension should turn grey/black upon activation.
      
  • "Yield is low; starting material remains."

    • Cause: Catalyst poisoning or steric bulk.

    • Fix: Increase SPhos loading to 1:4 ratio (Pd:Ligand). The ortho-methyl group makes the oxidative addition slower; ensure the temperature is maintained at 50°C. Do not exceed 65°C to avoid

      
      -hydride elimination of the amino acid zinc species.
      
  • "Racemization observed."

    • Cause: Reaction temperature too high or basic quench.

    • Fix: Keep reaction <60°C. Use mild acidic quench (

      
      , not HCl).
      

References

  • Jackson, R. F. W., et al. (2005). "Preparation of Enantiomerically Pure Alpha-Amino Acids Using Zinc/Copper Coupling." Organic Syntheses, 81, 77.

  • Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738-6764.

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028-13029.

  • Rossi, R., et al. (2018). "Negishi Cross-Couplings in the Synthesis of Amino Acids." Organic & Biomolecular Chemistry, 16, 10-20.[4]

  • Yeung, K., et al. (2025). "Rapid Synthesis of Boc-2′,6′-dimethyl-L-tyrosine and Derivatives." Tetrahedron Letters (Contextualized from recent opioid peptide research).

Sources

Method

Solvent compatibility for N-Boc-2-methyl-L-tyrosine dissolution

Application Note: Solvent Compatibility & Dissolution Protocols for N-Boc-2-methyl-L-tyrosine Executive Summary This technical guide addresses the physicochemical challenges associated with N-Boc-2-methyl-L-tyrosine (and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Compatibility & Dissolution Protocols for N-Boc-2-methyl-L-tyrosine

Executive Summary

This technical guide addresses the physicochemical challenges associated with N-Boc-2-methyl-L-tyrosine (and its structural analogs such as N-Boc-


-methyl-L-tyrosine). This amino acid derivative is a critical building block in peptidomimetics, often used to constrain peptide conformation or enhance metabolic stability against proteases.

Unlike standard tyrosine, the introduction of a methyl group (whether at the ring ortho-position or the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-carbon) significantly alters the crystal lattice energy and lipophilicity of the molecule.[1] Consequently, standard dissolution protocols for Boc-Tyr-OH often fail, leading to incomplete solubilization or "crashing out" upon aqueous dilution.[1][2] This guide provides a validated solvent compatibility matrix and a step-by-step protocol to ensure high-recovery dissolution while maintaining the integrity of the acid-labile Boc protecting group.[1][2]

Physicochemical Profile & Solubility Logic

To design an effective dissolution strategy, we must first understand the molecular drivers of solubility for this specific compound.

  • Lipophilicity: The tert-butyloxycarbonyl (Boc) group coupled with the methyl substitution renders the molecule significantly more hydrophobic than native tyrosine.[1][2]

  • Acid Sensitivity: The carbamate linkage (Boc) is acid-labile.[1][2] Exposure to protic solvents with pH < 4.0 or trace acids can trigger premature deprotection (isobutylene release).[1]

  • Oxidation Potential: The phenolic hydroxyl group on the tyrosine ring is susceptible to oxidation, particularly in basic solutions or under prolonged sonication, leading to quinone formation (yellowing).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL)Recommended for Stock Solutions. Disrupts hydrogen bonding effectively without reacting.[1][2]
Polar Protic Methanol, Ethanol Good (10–25 mg/mL)Suitable for intermediate dilutions.[1] Avoid for long-term storage due to potential transesterification (slow).[1][2]
Chlorinated DCM, Chloroform Moderate/Good Used primarily in synthesis/coupling steps. Volatility makes concentration verification difficult.[1][2]
Aqueous Water, PBS, Saline Poor/Insoluble Do NOT use for stock preparation. Only for final dilution (<5% v/v organic co-solvent required).
Ethers THF, 2-MeTHF Moderate Good for synthesis; caution with peroxides affecting the phenol group.[1][2]

Strategic Dissolution Protocol

Materials Required
  • Compound: N-Boc-2-methyl-L-tyrosine (Store at -20°C, desiccated).

  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), purity

    
     99.9%.[1]
    
  • Vessel: Amber glass vial (to protect phenol from photo-oxidation).

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temperature).

Preparation of 50 mM Stock Solution

Scientific Rationale: Preparing a high-concentration stock in a polar aprotic solvent allows for minimal solvent carryover when diluting into aqueous assay buffers or reaction mixtures.[1][2]

  • Equilibration: Allow the lyophilized product to reach room temperature before opening the vial. Prevents condensation and hydrolysis.[2]

  • Weighing: Accurately weigh the target mass (e.g., 10 mg).

    • Calculation:

      
      [1]
      
    • Note: Ensure you use the correct MW for the specific isomer (approx.[1] 295.33 g/mol for Boc-Tyr derivatives, check specific CoA).[1][2]

  • Solvent Addition: Add anhydrous DMSO to the vial.

    • Volume: For 10 mg, add approx. 677

      
      L DMSO to achieve ~50 mM.
      
  • Dissolution Mechanics:

    • Step A: Vortex vigorously for 30 seconds.

    • Step B: If particulates remain, sonicate for 5-minute intervals at ambient temperature. Warning: Do not allow water bath temperature to exceed 40°C to prevent Boc thermal degradation.

  • Inspection: Solution should be optically clear and colorless.[1][2] If yellowing occurs, oxidation has initiated.

Aqueous Dilution (The "Crash-Out" Prevention)[1][2]

When introducing the hydrophobic stock into an aqueous buffer (e.g., for a bioassay), precipitation is the primary failure mode.

  • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.

  • Technique:

    • Place the aqueous buffer in a vortexing tube.[1][2]

    • While vortexing the buffer , slowly pipette the DMSO stock directly into the center of the vortex.[1]

    • Why? Rapid dispersion prevents local high concentrations of the hydrophobic compound, which triggers nucleation and precipitation.

Visualization: Decision Tree & Workflow

The following diagrams illustrate the logical flow for solvent selection and the step-by-step dissolution process.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: N-Boc-2-methyl-L-tyrosine Application Intended Application? Start->Application Synthesis Peptide Synthesis / Chemical Reaction Application->Synthesis Chemistry Bioassay Biological Assay (Cell/Enzyme) Application->Bioassay Biology SynthSolvent Preferred: DMF, NMP, or DCM (Anhydrous) Synthesis->SynthSolvent BioStock Step 1: Make Stock in DMSO (50-100 mM) Bioassay->BioStock CheckSol Check Solubility SynthSolvent->CheckSol BioDilute Step 2: Dilute into Buffer (Keep DMSO < 1%) BioStock->BioDilute BioDilute->CheckSol Success Proceed to Experiment CheckSol->Success Clear Solution Fail Troubleshoot: 1. Sonicate 2. Warm to 37°C 3. Check pH CheckSol->Fail Precipitate/Cloudy Fail->CheckSol Retry

Caption: Logical decision matrix for selecting the appropriate solvent system based on the downstream experimental application.

Figure 2: Stock Solution Preparation Workflow

PrepWorkflow Step1 1. Weigh Compound (Amber Vial) Step2 2. Add DMSO/DMF (Anhydrous) Step1->Step2 Step3 3. Vortex (30 sec) Step2->Step3 Step4 4. Sonicate (If needed, <40°C) Step3->Step4 Step5 5. QC Check (Clear/Colorless) Step4->Step5 Step6 6. Storage (-20°C, Desiccated) Step5->Step6

Caption: Step-by-step workflow for preparing a stable, high-concentration stock solution.

Troubleshooting & Critical Parameters

ObservationProbable CauseCorrective Action
Cloudiness upon water addition "Crash-out" due to hydrophobicity.[1][2]Increase organic co-solvent % (if permitted) or add cyclodextrin (e.g., HP-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-CD) to encapsulate.[1]
Yellow discoloration Phenol oxidation.[1]Discard solution. Prepare fresh in degassed solvents; store under Nitrogen/Argon.
Bubbling upon dissolution Boc deprotection (Isobutylene gas).[1]Solvent is acidic.[1][3] Ensure solvent is anhydrous and amine-free (unless coupling).[1][2] Check pH.
Gel formation Peptide aggregation (if oligomer).[1]Add chaotropic agent (e.g., Guanidine HCl) if compatible with downstream assay.[1]

References

  • PubChem. Boc-O-methyl-L-tyrosine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

  • ResearchGate. Solvent compatibility for amino acid coupling in solid phase peptide synthesis. Discussion Thread.[1][2][4] Available at: [Link]

  • Restek. Solvent Compatibility Chart for Lab Dispensers. Available at: [Link][1]

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of Mixed μ/δ Opioid Ligands Using Tyrosine Analogs

Abstract The development of opioid analgesics with improved side-effect profiles is a paramount challenge in medicinal chemistry. A promising strategy involves the design of ligands with mixed pharmacology at the μ-opioi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of opioid analgesics with improved side-effect profiles is a paramount challenge in medicinal chemistry. A promising strategy involves the design of ligands with mixed pharmacology at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). Co-activation of DORs by a MOR agonist can potentiate analgesia while mitigating adverse effects such as tolerance, dependence, and respiratory depression.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of mixed μ/δ opioid ligands, with a particular focus on the strategic incorporation of tyrosine analogs to modulate receptor affinity and functional activity.

Introduction: The Rationale for Mixed μ/δ Opioid Ligands

The μ-opioid receptor is the primary target for clinically used opioid analgesics like morphine, which are highly effective for severe pain but are fraught with debilitating side effects.[1] Extensive research has revealed complex modulatory interactions between MORs and DORs.[2] The concurrent activation of DORs can synergistically enhance the analgesic effects of MOR agonists. Conversely, DOR antagonism can attenuate the development of tolerance and physical dependence associated with chronic MOR activation.[1] This has spurred the development of bifunctional ligands that can simultaneously engage both receptors with a precisely tuned activity profile (e.g., MOR agonist/DOR agonist or MOR agonist/DOR antagonist).

The endogenous opioid peptides, enkephalins, contain a critical N-terminal tyrosine residue whose phenolic hydroxyl group and protonated amine are essential for receptor recognition and activation. Consequently, synthetic peptide and peptidomimetic strategies frequently utilize a tyrosine scaffold as a foundational pharmacophore. By systematically modifying the tyrosine residue, researchers can fine-tune the ligand's affinity (Ki) and efficacy (EC50, Emax) at MOR and DOR, thereby engineering the desired mixed-activity profile.

Ligand Design and Synthesis Strategy

The synthesis of peptide-based mixed μ/δ ligands is most efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.

The Role of Tyrosine Analogs in Modulating μ/δ Activity

The N-terminal tyrosine residue is the "message" portion of the opioid pharmacophore, responsible for receptor activation. Modifications to this residue can profoundly impact the ligand's interaction with the binding pockets of MOR and DOR.

  • Rationale for Modification:

    • Steric Hindrance: Introducing bulky substituents on the tyrosine ring can differentially affect binding to the topographically distinct MOR and DOR binding pockets.

    • Electronic Effects: Altering the electron density of the phenolic ring can influence hydrogen bonding interactions critical for receptor affinity.

    • Conformational Rigidity: Constraining the rotatable bonds of the tyrosine side chain can pre-organize the ligand into a bioactive conformation, enhancing affinity for a specific receptor subtype.

    • Metabolic Stability: Modifications can protect the peptide from enzymatic degradation, improving its pharmacokinetic properties.

  • Examples of Tyrosine Analogs and their SAR:

    • N-methylation (H-MeTyr-...): Can increase enzymatic stability and, in some cases, shift selectivity towards the MOR.

    • 2',6'-Dimethyl-L-tyrosine (Dmt): The steric bulk of the methyl groups often enhances DOR selectivity and can produce highly potent DOR agonists.

    • O-methylation (Tyr(Me)): Protects the phenolic hydroxyl group, which can alter hydrogen bonding capacity and improve metabolic stability.[3]

    • Halogenation (e.g., Tyr(Cl), Tyr(F)): Modifies the electronic properties of the phenyl ring, potentially altering binding interactions.

General Workflow for Ligand Synthesis and Evaluation

The development of novel mixed μ/δ ligands follows a systematic workflow, from initial design and synthesis to comprehensive pharmacological characterization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A Ligand Design (Tyrosine Analog Selection) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Purification (RP-HPLC) B->C D Characterization (Mass Spec, NMR) C->D E Receptor Binding Assays (MOR & DOR Affinity - Ki) D->E Screening F Functional Assays (GTPγS, cAMP) E->F G Isolated Tissue Bioassays (GPI for μ, MVD for δ) F->G H Analgesia Models (Hot-Plate, Tail-Flick) G->H Lead Candidate I Side-Effect Profiling (Tolerance, Respiration) H->I

Caption: Workflow for mixed μ/δ opioid ligand development.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a generic pentapeptide (e.g., H-Tyr-D-Ala-Gly-Phe-Leu-NH₂) on a Rink Amide resin to yield a C-terminal amide.

Causality Behind Choices:

  • Resin: Rink Amide resin is chosen to generate a peptide amide upon cleavage, which often enhances metabolic stability and mimics endogenous peptide hormones.

  • Protecting Groups: Fmoc is used for Nα-protection due to its base-lability, allowing for orthogonal deprotection of acid-labile side-chain protecting groups (like tBu for Tyrosine).

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, a critical concern in peptide synthesis.[4] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the carboxyl group without causing unwanted side reactions.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including desired Tyrosine analog)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU

  • DIPEA

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • HPLC-grade acetonitrile and water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place 0.5 g of Rink Amide resin in the synthesis vessel. Wash and swell the resin with DMF for 30 minutes, then drain.

  • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (First Residue - Leu):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Leu-OH, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (beads will be colorless). If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Phe, Gly, D-Ala, Tyr analog) in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% DDT, 1% TIS. (CAUTION: Work in a fume hood, TFA is highly corrosive) .

    • Add the cleavage cocktail to the resin (10 mL per 0.5 g of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether. Wash the pellet with cold ether twice.

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization: Confirm the identity and purity of the peptide using LC-MS and/or MALDI-TOF mass spectrometry.

Protocol 2: In Vitro Receptor Binding Assays

This protocol determines the binding affinity (Ki) of the synthesized ligand for MOR and DOR using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human MOR or DOR.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, cell harvester, glass fiber filters, scintillation fluid, and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, varying concentrations of the synthesized test ligand, and a fixed concentration of the radioligand (e.g., 1 nM [³H]DAMGO).

  • Total and Non-specific Binding:

    • Total Binding wells: Contain buffer, radioligand, and cell membranes.

    • Non-specific Binding wells: Contain buffer, radioligand, cell membranes, and a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Add cell membranes (10-20 µg protein/well) to initiate the binding reaction. Incubate at 25°C for 60-90 minutes.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer (3x).

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Determine the IC₅₀ value (concentration of ligand that inhibits 50% of radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 3: Isolated Tissue Bioassays (GPI and MVD)

These ex vivo assays determine the functional agonist/antagonist activity and potency (IC₅₀) of the ligands in a physiological setting. The guinea pig ileum (GPI) is rich in MORs, while the mouse vas deferens (MVD) is rich in DORs.[6]

Procedure Outline:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig or mouse.[7]

    • Dissect the ileum (guinea pig) or vas deferens (mouse).[8]

    • Mount a segment of the tissue in an organ bath containing Krebs buffer, maintained at 37°C and aerated with 95% O₂/5% CO₂.[8]

  • Stimulation and Recording:

    • The tissue is subjected to electrical field stimulation, which causes neurotransmitter release and subsequent muscle contraction.

    • Contractions are measured using an isometric force transducer and recorded.

  • Assay:

    • After a stable baseline of contractions is achieved, add the synthesized ligand to the organ bath in a cumulative concentration-response manner.

    • Opioid agonists will inhibit the electrically-induced contractions.

    • Record the percentage inhibition at each concentration.

  • Data Analysis:

    • Plot the percentage inhibition of contraction against the log concentration of the ligand.

    • Determine the IC₅₀ value (concentration that produces 50% of the maximal inhibitory effect) from the resulting dose-response curve.

G cluster_GPI Guinea Pig Ileum (GPI) Assay cluster_MVD Mouse Vas Deferens (MVD) Assay GPI_Prep Isolate Ileum Segment GPI_Mount Mount in Organ Bath (Krebs Buffer, 37°C) GPI_Prep->GPI_Mount GPI_Stim Electrical Field Stimulation (Induces Contraction) GPI_Mount->GPI_Stim GPI_Drug Add Ligand (Cumulative Doses) GPI_Stim->GPI_Drug GPI_Measure Measure Inhibition of Contraction GPI_Drug->GPI_Measure GPI_Result Determine IC50 for μ-activity GPI_Measure->GPI_Result MVD_Prep Isolate Vas Deferens MVD_Mount Mount in Organ Bath (Krebs Buffer, 37°C) MVD_Prep->MVD_Mount MVD_Stim Electrical Field Stimulation (Induces Contraction) MVD_Mount->MVD_Stim MVD_Drug Add Ligand (Cumulative Doses) MVD_Stim->MVD_Drug MVD_Measure Measure Inhibition of Contraction MVD_Drug->MVD_Measure MVD_Result Determine IC50 for δ-activity MVD_Measure->MVD_Result

Caption: Workflow for GPI and MVD isolated tissue bioassays.

Protocol 4: In Vivo Analgesia Testing (Hot-Plate Test)

This protocol assesses the central analgesic properties of a lead candidate compound in rodents.[9][10]

Materials:

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • Test animals (mice or rats).

  • Test compound, vehicle control, and positive control (e.g., morphine).

Procedure:

  • Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. Remove the animal immediately upon response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal or subcutaneous injection).

  • Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency as in step 1.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (% MPE) for each animal at each time point: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the % MPE between treatment groups to determine the analgesic efficacy of the test compound.

Data Presentation and Interpretation

The data gathered from these protocols allows for a comprehensive structure-activity relationship (SAR) analysis. Key parameters should be summarized in a table for clear comparison.

Table 1: Representative Pharmacological Data for a Hypothetical Series of Mixed μ/δ Ligands

CompoundSequenceMOR Binding Ki (nM)DOR Binding Ki (nM)GPI (μ) IC50 (nM)MVD (δ) IC50 (nM)
1 H-Tyr -D-Ala-Gly-Phe-Leu-NH₂0.8515.21.545.8
2 H-Dmt -D-Ala-Gly-Phe-Leu-NH₂5.30.9812.12.3
3 H-Tyr(Me) -D-Ala-Gly-Phe-Leu-NH₂1.225.62.178.3

Data is hypothetical and for illustrative purposes only. Real data can be found in sources such as Ahn, et al. (2012).[3][5]

Interpretation:

  • Compound 1 (Parent): Shows high affinity and potent agonism at MOR, with weaker activity at DOR. A classic MOR-preferring agonist.

  • Compound 2 (Dmt analog): The introduction of 2',6'-dimethyl-tyrosine dramatically reverses the selectivity profile, resulting in a potent and selective DOR agonist.

  • Compound 3 (O-methylated analog): Methylation of the phenolic hydroxyl group slightly reduces MOR affinity and potency while significantly decreasing DOR activity, further enhancing MOR selectivity.

Conclusion

The strategic use of tyrosine analogs is a powerful tool in the rational design of mixed-action μ/δ opioid ligands. By systematically applying the synthetic and pharmacological evaluation protocols outlined in this guide, researchers can efficiently synthesize novel chemical entities and elucidate the structure-activity relationships that govern their unique pharmacological profiles. This iterative process of design, synthesis, and testing is crucial for advancing the development of safer, more effective opioid analgesics.

References

  • Ahn, S., et al. (2012). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ChEMBL. (n.d.). A structure-activity relationship study and combinatorial synthetic approach of C-terminal modified bifunctional peptides that are delta/mu... EMBL-EBI. Available at: [Link]

  • Traynor, J., et al. (2018). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology. Available at: [Link]

  • Calderon, S. N., et al. (1997). Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Grither, J. S., et al. (2022). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. Available at: [Link]

  • Lazar, B., et al. (1985). Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides. Life Sciences. Available at: [Link]

  • Vaidehi, N., et al. (2006). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Schlosser, E., et al. (1998). Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene. British Journal of Pharmacology. Available at: [Link]

  • Saleem, U., et al. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. ResearchGate. Available at: [Link]

  • Smith, F. L., et al. (2001). Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine. British Journal of Pharmacology. Available at: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience. Available at: [Link]

  • Salvadori, S., et al. (1996). Typical tracing of opioid withdrawal on guinea-pig ileum. ResearchGate. Available at: [Link]

  • Benyhe, S., et al. (2010). Novel Approach to Demonstrate High Efficacy of Mu Opioids in the Rat Vas Deferens: A Simple Model of Predictive Value. Neurochemical Research. Available at: [Link]

  • Wikipedia. (n.d.). Hot plate test. Wikipedia. Available at: [Link]

  • Meunier, J. C., et al. (1995). The Mouse Vas Deferens: A Pharmacological Preparation Sensitive to Nociceptin. European Journal of Pharmacology. Available at: [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS Journal. Available at: [Link]

  • University of Arizona. (n.d.). Guidelines on Anesthesia and Analgesia in Guinea Pigs. Research A-Z. Available at: [Link]

  • Montanari, C., et al. (2021). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Polymers. Available at: [Link]

  • La-Bella, F. S., et al. (1983). A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Saleem, U., et al. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Semantic Scholar. Available at: [Link]

  • Kumar, R., et al. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Gillis, A., et al. (2020). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in N-Boc-2-methyl-L-tyrosine coupling

Technical Support Center: Overcoming Steric Hindrance in N-Boc-2-methyl-L-tyrosine Coupling Introduction: Defining the Steric Challenge User: "I am seeing incomplete coupling or low yields with N-Boc-2-methyl-L-tyrosine....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in N-Boc-2-methyl-L-tyrosine Coupling

Introduction: Defining the Steric Challenge

User: "I am seeing incomplete coupling or low yields with N-Boc-2-methyl-L-tyrosine. What is going wrong?"

Senior Application Scientist: Before we troubleshoot, we must confirm the exact isomer you are using, as "2-methyl-L-tyrosine" is a nomenclature often used ambiguously in the field.

  • 
    -Methyl-L-Tyrosine (Metyrosine):  The methyl group is on the alpha-carbon (backbone).[1] This creates a quaternary center (
    
    
    
    -disubstituted).[1] This is a Level 10/10 Steric Challenge . Standard coupling (DIC/HOBt) will fail.[1]
  • Ortho-Methyl-L-Tyrosine (Ring-methylated): The methyl group is on the phenyl ring (position 3 or adjacent to the hydroxyl).[1] This is a Level 4/10 Steric Challenge . Standard high-efficiency reagents (HATU) usually suffice.[1]

This guide focuses on the "Alpha-Methyl" variant (Metyrosine) , as it represents the critical bottleneck in peptide synthesis. The quaternary center blocks the nucleophilic attack path, requiring specialized "small" activation groups or extreme forcing conditions.

Module 1: The "Gold Standard" Protocol (Acid Fluorides)

Why this works: Standard active esters (OBt/OAt) are bulky.[1] The leaving group itself adds steric mass to an already crowded center. Acid fluorides (generated via TFFH) are physically small, highly reactive electrophiles that can penetrate the steric shield of the


-methyl group.
Protocol: TFFH-Mediated Coupling

Use this for:


-methyl-tyrosine, Aib, or coupling to N-methyl amines.[1]
ReagentEquivalentsRole
N-Boc-2-Me-Tyr-OH 3.0 eqProtected Amino Acid
TFFH 3.0 eqFluorinating Reagent (Tetramethylfluoroformamidinium hexafluorophosphate)
DIEA (or Collidine)6.0 eqBase (activates the carboxylate)
Solvent DCM or DMFDCM is preferred for acid fluoride formation; DMF for solubility.[1]

Step-by-Step Workflow:

  • Activation (Pre-activation is critical):

    • Dissolve N-Boc-2-Me-Tyr-OH and TFFH in dry DCM (concentration ~0.2 M).

    • Add DIEA dropwise under Nitrogen.[1]

    • Crucial: Allow to stir for 15–20 minutes at room temperature. This converts the acid to the Acid Fluoride (-COF).[2]

    • Note: The solution may turn slight yellow; this is normal.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound free amine (H-Peptide-Resin).[1]

    • Agitate for 2–4 hours (standard) or 1 hour (Microwave).

  • Monitoring:

    • Standard Kaiser test may be false-negative due to steric bulk.[1] Use Chloranil test or micro-cleavage HPLC to verify.

Expert Tip: If you fear racemization (rare for Boc-urethanes but possible with excessive base), substitute DIEA with 2,4,6-Collidine (TMP).[1] It is a weaker, more sterically hindered base that minimizes proton abstraction from the


-carbon.

Module 2: The "Power" Protocol (HATU/HOAt)

Why this works: If you cannot use acid fluorides, you must use the most powerful uronium/guanidinium reagents available. HATU is superior to HBTU because the aza-benzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate coupling.[1]

Protocol: Microwave-Assisted HATU Coupling

Use this for: Ring-methylated tyrosine or moderate


-methyl scales.[1]
ParameterSetting/Reagent
Reagent HATU (0.95 eq relative to AA) + HOAt (0.95 eq)
Base HO-Collidine or DIEA (2.0 eq relative to AA)
Temperature 75°C (Microwave)
Time 2 x 10 minutes (Double Coupling)

Step-by-Step Workflow:

  • Dissolve N-Boc-2-Me-Tyr-OH (4 eq) and HATU (3.9 eq) in DMF.

  • Add Collidine (8 eq).[1] Do not pre-activate for more than 2 minutes (risk of guanidinylation of the amine).

  • Add to resin immediately.[1]

  • Microwave Irradiation: Ramp to 75°C over 2 mins, hold for 10 mins.

  • Drain and Repeat: Fresh reagents, same conditions.

Module 3: Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct coupling strategy based on the specific steric hindrance encountered.

CouplingLogic Start Start: N-Boc-2-Me-Tyr Coupling CheckStruct Identify Structure Start->CheckStruct Ortho Ring-Methylated (Ortho-Tyr) CheckStruct->Ortho Methyl on Ring Alpha Alpha-Methylated (Metyrosine) CheckStruct->Alpha Methyl on Backbone Standard Standard HATU/DIEA (Single Coupling) Ortho->Standard Difficult Is the Resin/Amine Hindered? (e.g., N-Me-AA) Alpha->Difficult Success Coupling Complete Standard->Success TFFH_Route Protocol A: TFFH (Acid Fluoride) Small Electrophile Difficult->TFFH_Route Yes (Extreme Sterics) HATU_Route Protocol B: HATU + Microwave High Energy Difficult->HATU_Route No (Standard Amine) TFFH_Route->Success HATU_Route->Success

Caption: Decision tree for selecting coupling reagents.


-Methyl variants require Acid Fluoride (TFFH) or Microwave-enhanced HATU protocols.[1]

Module 4: Troubleshooting & FAQs

Q1: I am seeing a "Deletion Sequence" (missing Tyrosine) in my final peptide.

  • Cause: The coupling failed completely due to the steric wall.

  • Solution: Switch to the TFFH Protocol (Module 1). If already using TFFH, ensure your DCM is dry (water hydrolyzes acid fluorides back to acid). Perform a "Double Couple": 1st pass with TFFH (1 hr), 2nd pass with HATU/HOAt (1 hr, 75°C).

Q2: My product has the wrong mass (+18 or similar).

  • Cause: Incomplete coupling followed by capping (Acetylation) or hydrolysis.[1]

  • Solution: Verify the activation color. HATU/HOAt should be yellow/orange.[1] If colorless, your reagents may be old. Ensure the N-Boc group is stable; if you are using strong acid during a coupling cycle (unlikely for Boc chemistry), you might deprotect prematurely.

Q3: Is Racemization a risk with N-Boc-2-methyl-L-tyrosine?

  • Analysis: Urethane-protected amino acids (Boc/Fmoc) are generally resistant to racemization because they cannot form the oxazolone intermediate easily.[1]

  • Exception: With

    
    -methyl amino acids, the strain is so high that direct enolization can occur if you use a strong base (like DBU) or excessive DIEA.
    
  • Fix: Use Collidine (TMP) .[1] It is non-nucleophilic and too bulky to abstract the

    
    -proton effectively.[1]
    

Q4: Can I use PyBOP?

  • Verdict: PyBOP is robust but generates carcinogenic HMPA byproduct and is generally slower than HATU for hindered systems. For

    
    -methyl coupling, PyAOP  (the HOAt analog of PyBOP) is a better choice if you prefer phosphonium salts.
    

References

  • Carpino, L. A., et al. (1995).[3] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Amino Acid Fluorides.[3][4][5] Journal of the American Chemical Society.[3] [1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Thermo Fisher Scientific. Technical Note: Formation of In-Situ Acid Fluorides using TFFH.

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[1][4] Methods in Molecular Biology.[1][2]

Sources

Optimization

Technical Support Center: Solubility Optimization for N-Boc-2-methyl-L-tyrosine

Ticket ID: SOL-BOC-METYR-001 Subject: Troubleshooting solubility issues in polar aprotic solvents (DMF/DMSO) Status: Open / Guide Generated Support Level: Senior Application Scientist Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-BOC-METYR-001 Subject: Troubleshooting solubility issues in polar aprotic solvents (DMF/DMSO) Status: Open / Guide Generated Support Level: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Researchers often assume that adding a hydrophobic protecting group (Boc) and a methyl group to Tyrosine will automatically increase its solubility in organic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). However, N-Boc-2-methyl-L-tyrosine presents a unique "solubility paradox."

While the Boc group adds lipophilicity, the


-methyl substitution  drastically alters the crystal lattice energy. The steric bulk of the methyl group, combined with the hydrogen-bonding potential of the phenolic hydroxyl and the urethane (Boc) linkage, can create tightly packed aggregates that resist solvation, even in high-dielectric solvents.

Key Structural Advantage: Unlike standard amino acids, N-Boc-2-methyl-L-tyrosine lacks an


-proton .
  • Implication: It is chemically immune to base-catalyzed racemization at the

    
    -carbon.
    
  • Benefit: You can employ aggressive thermal strategies that would destroy the optical purity of standard N-Boc-L-Tyrosine.

Diagnostic & Decision Workflow

Before attempting chemical additives, use this logic flow to determine the severity of the solvation issue.

SolubilityWorkflow Start Start: Solid N-Boc-2-methyl-L-Tyr in Solvent (DMF/DMSO) Visual Visual Inspection Start->Visual Cloudy Cloudy / Gel-like Visual->Cloudy Aggregation Precip Crystalline Precipitate Visual->Precip Saturation/Moisture Heat Apply Heat (40-50°C) + Sonication (5 min) Cloudy->Heat CheckWater Check Solvent Water Content (Karl Fischer) Precip->CheckWater Result1 Clear Solution? Heat->Result1 CheckWater->Heat Solvent Dry Success Proceed to Reaction Result1->Success Yes Fail1 Still Cloudy/Gelled Result1->Fail1 No AddLiCl Protocol B: Chaotropic Assist (Add 5% LiCl) Fail1->AddLiCl If coupling sensitive AddBase Protocol C: Ionic Shift (Add 1.5 eq DIPEA) Fail1->AddBase If basic conditions OK

Figure 1: Decision matrix for troubleshooting solubility. Note the distinction between "Cloudy" (aggregation) and "Precipitate" (saturation).

Proven Solvation Protocols

Protocol A: The "Thermal Pulse" (Standard Method)

Use this for initial attempts. The absence of the


-proton allows for higher thermal tolerance.
  • Preparation: Place the N-Boc-2-methyl-L-tyrosine in a dry vial.

  • Solvent Addition: Add anhydrous DMF or DMSO to reach 75% of the target volume.

  • Sonication: Sonicate in a water bath for 5–10 minutes. Note: The solution may turn opaque; this is often air entrapment or micro-bubbles, not necessarily precipitation.

  • Thermal Pulse: Heat the solution to 45–55°C while stirring.

    • Why: This overcomes the lattice energy barrier without risking racemization.

  • Equilibration: Allow to cool to room temperature. If it remains clear, dilute to final volume.

Protocol B: The "Chaotropic Assist" (For Gels/Aggregates)

Use this if the solution looks like a gel or viscous slime. This indicates intermolecular Hydrogen-bonding networks (beta-sheet-like structures).

Mechanism: Lithium Chloride (LiCl) acts as a "chaotrope," disrupting the hydrogen bonds between peptide backbones and forcing the solvent molecules to interact with the amino acid.

  • Stock Solution: Prepare a 5% (w/v) solution of anhydrous LiCl in DMF.

    • Tip: LiCl is hygroscopic. Dry it in an oven at 120°C for 2 hours before dissolving.

  • Dissolution: Add the N-Boc-2-methyl-L-tyrosine to this LiCl/DMF mixture.

  • Agitation: Vortex vigorously. The ionic strength of LiCl usually breaks the aggregates instantly.

Protocol C: The "Ionic Shift" (Deprotonation)

Use this ONLY if you are proceeding to a coupling reaction where a base is required anyway.

  • Concept: The free carboxylic acid (-COOH) can dimerize. Converting it to a carboxylate anion (-COO⁻) dramatically increases polarity and solubility.

  • Action: Add 1.5 to 2.0 equivalents of Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Result: The mixture should clarify immediately as the zwitterionic character is removed and the anionic species is solvated.

Comparative Solvent Data

When selecting a solvent system, consider the physical parameters that influence solvation of hydrophobic amino acids.

ParameterDMF (Dimethylformamide)DMSO (Dimethyl Sulfoxide)NMP (N-Methyl-2-pyrrolidone)
Dielectric Constant (

)
36.746.732.2
Dipole Moment (D) 3.823.964.09
Solubility Power (Boc-AAs) HighVery HighHigh
Freezing Point -61°C19°C (Freezes in fridge!)-24°C
Removal Difficulty Moderate (bp 153°C)Hard (bp 189°C)Hard (bp 202°C)
Recommended For General SynthesisAnalysis / ScreeningDifficult Aggregates

Expert Insight: While DMSO has higher solubility power, its high freezing point (19°C) makes it annoying for storage (it freezes) and lyophilization. DMF is generally preferred for synthesis unless solubility is strictly impossible.

Frequently Asked Questions (FAQs)

Q1: Can I use water to help dissolve it? A: Generally, no . The Boc group is highly hydrophobic. Adding water to a DMF/DMSO solution of a Boc-amino acid usually acts as an antisolvent, causing the molecule to crash out as a sticky gum. Exceptions exist only if you are at very high pH (>10), which risks removing the Boc group or other side reactions.

Q2: I heated my DMF solution to 60°C and it smells fishy. Is my sample ruined? A: The "fishy" smell is dimethylamine, a decomposition product of DMF.

  • Risk: Dimethylamine is a secondary amine that can react with active esters or cause unwanted aminolysis.

  • Verdict: If you heated it for <1 hour, your N-Boc-2-methyl-L-tyrosine is likely fine (Boc is stable to base). However, the solvent is now contaminated. Use fresh, high-quality (amine-free) DMF for sensitive coupling reactions.

Q3: Will the 2-methyl group cause steric hindrance during coupling? A: Yes. The methyl group at the


-position creates significant steric bulk.
  • Troubleshooting: Standard coupling times (1-2 hours) will likely fail.

  • Recommendation: Use potent coupling reagents like HATU or PyAOP . Double coupling (repeating the reaction) and extending reaction times to 4–16 hours is standard practice for

    
    -methyl amino acids.
    

Q4: Why does my solution precipitate when I put it in the fridge? A: This is thermodynamic supersaturation. 2-methyl-L-tyrosine derivatives often have steep solubility curves relative to temperature.

  • Fix: Store at room temperature if possible. If cold storage is required, re-dissolve by warming to 40°C before use. Do not pipette from a cold suspension; you will dispense inconsistent concentrations.

Mechanism of Action Visualization

Understanding why LiCl works can give you confidence in using it.

LiCl_Mechanism cluster_0 Without LiCl (Aggregation) cluster_1 With LiCl (Solvation) AA1 AA AA2 AA AA1->AA2 H-Bond AA3 AA AA2->AA3 H-Bond Li Li+ AA2->Li LiCl disrupts network AA_sol AA Li->AA_sol Coordination (Carbonyl) Cl Cl- AA_sol->Cl H-Bond (Amide NH)

Figure 2: Lithium ions (


) coordinate with the carbonyl oxygens, while Chloride ions (

) interact with the amide protons, effectively "capping" the H-bond donors/acceptors and preventing aggregation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.

  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. (Discusses

    
    -alkylation and properties of 
    
    
    
    -methyl amino acids).
  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. (Foundational text on aggregation in solvents like DMF).

  • PubChem. (2025).[2] "Boc-O-methyl-L-tyrosine Compound Summary." (Structural and physical property verification).

  • Sigma-Aldrich. (2025).[2] "Overcoming Aggregation in Solid-phase Peptide Synthesis." (Technical Guide on LiCl and solvent additives).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Negishi Coupling for Tyrosine Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in Negishi coupling reactions involving tyrosine derivatives. As a powerful C-C bond-forming tool, the Negishi coupling's success with complex, functionalized substrates like tyrosine hinges on meticulous attention to detail.[1] This guide is structured to help you diagnose and resolve issues systematically, drawing from established protocols and mechanistic understanding.

Troubleshooting Guide: A Systematic Approach to Improving Yields

Low yields in the Negishi coupling of tyrosine derivatives can be attributed to a number of factors, from the quality of your reagents to the specifics of your reaction setup. This section will walk you through a logical troubleshooting process.

Question 1: My reaction is sluggish or not proceeding to completion. What are the most likely culprits related to my organozinc reagent?

The quality and reactivity of the organozinc reagent are paramount for a successful Negishi coupling.[2] Organozinc compounds are notoriously sensitive to moisture and air, which can lead to significant degradation and, consequently, low yields.[3]

Immediate Action Plan:

  • Ensure Strictly Anhydrous and Inert Conditions: All glassware must be rigorously oven-dried or flame-dried under vacuum and the reaction must be conducted under a dry, inert atmosphere (e.g., argon or high-purity nitrogen).[2] Solvents should be freshly dried and degassed.

  • Verify Zinc Activation: The zinc metal used for the preparation of your organozinc reagent needs to be activated to remove the passivating oxide layer. This can be achieved by treating zinc dust with 1,2-dibromoethane or a crystal of iodine in a polar aprotic solvent like THF.[2]

  • Consider the Use of Additives: The addition of lithium chloride (LiCl) can be highly beneficial. LiCl helps to break up organozinc aggregates and solubilizes the organozinc species, leading to a more reactive reagent.[2]

Question 2: I'm observing significant formation of homocoupled byproducts. How can I minimize this side reaction?

Homocoupling is a common side reaction in Negishi couplings and can arise from a second transmetalation event.[3] For tyrosine derivatives, the choice of catalyst and reaction conditions can significantly influence the extent of this unwanted reaction.

Strategies to Mitigate Homocoupling:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its supporting ligand is critical. While Pd(PPh₃)₄ is a common choice, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[4]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions. A temperature screening is advisable for new substrates.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of your organozinc reagent. An excess of the organozinc species can sometimes lead to increased homocoupling.

Question 3: I suspect my palladium catalyst is being deactivated. What are the potential causes and how can I prevent this?

Catalyst deactivation is a frequent cause of low yields in cross-coupling reactions.[5] The functional groups present in tyrosine derivatives (the phenol, amine, and carboxylic acid) can potentially interact with and poison the palladium catalyst if not adequately protected.

Understanding and Preventing Catalyst Deactivation:

  • Protecting Groups are Key: The acidic protons of the phenolic hydroxyl, amine, and carboxylic acid groups on tyrosine can react with the organozinc reagent or interfere with the palladium catalyst. It is crucial to employ appropriate protecting groups.

    • Phenolic Hydroxyl: Protect as a methyl ether (Me), benzyl ether (Bn), or a silyl ether (e.g., TBDMS).

    • Amine: Protect as a carbamate (e.g., Boc, Cbz) or an amide.

    • Carboxylic Acid: Protect as an ester (e.g., methyl, ethyl, benzyl).

  • Ligand Selection: The choice of ligand can stabilize the palladium catalyst and prevent deactivation. Bulky, electron-donating ligands can create a more stable catalytic complex.

  • Excess Cyanide: If your reaction involves a cyano-containing substrate, be aware that excess cyanide can lead to the formation of inactive palladium cyanide complexes.[6]

Frequently Asked Questions (FAQs)

What are the best practices for preparing the organozinc reagent for coupling with a tyrosine derivative?

The preparation of a high-quality organozinc reagent is a critical first step.

  • Starting Material: Begin with a high-purity halo-tyrosine derivative with appropriate protecting groups. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[3][7]

  • Method of Preparation:

    • From an Organolithium or Grignard Reagent: This involves forming the organolithium or Grignard reagent from the corresponding halide and then transmetalating with a zinc salt (e.g., ZnCl₂, ZnBr₂).[8]

    • Direct Insertion of Zinc: This involves the direct insertion of activated zinc metal into the carbon-halogen bond.[9]

  • Solvent Choice: The choice of solvent can influence the reactivity of the organozinc reagent. While THF is common, the use of more polar solvents like DMA can sometimes be beneficial, particularly for improving enantioselectivity in asymmetric couplings.[4][10]

How do I choose the optimal palladium catalyst and ligand for my specific tyrosine derivative?

There is no single "best" catalyst/ligand combination, as the optimal choice depends on the specific substrates being coupled.[2] However, some general guidelines can be followed.

Catalyst/Ligand SystemKey Features & Considerations
Pd(PPh₃)₄ A common starting point, but may not be optimal for challenging substrates.
Pd₂(dba)₃ with a phosphine ligand A versatile system allowing for the screening of various phosphine ligands (e.g., P(o-tol)₃, XPhos, SPhos).
PdCl₂(Amphos)₂ Can be effective, but may lead to isomerization in some cases. The addition of TMEDA can sometimes mitigate this.[11]
Pd-NHC complexes Often show high activity and stability, particularly with sterically hindered substrates.[4]

Experimental Protocol: Small-Scale Catalyst/Ligand Screening

To identify the optimal catalyst system for your specific tyrosine derivative, a small-scale screen is highly recommended.

  • Set up an array of small reaction vials, each containing your protected tyrosine-derived halide and the organozinc reagent under an inert atmosphere.

  • To each vial, add a different palladium precatalyst and ligand combination.

  • Run the reactions at a set temperature for a defined period.

  • Quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion to the desired product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in Negishi coupling reactions with tyrosine derivatives.

Troubleshooting_Workflow Troubleshooting Low Yields in Negishi Coupling of Tyrosine Derivatives start Low Yield Observed reagent_quality Check Organozinc Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagent OK sub_reagent Anhydrous/Inert Conditions? Zinc Activation? Additives (LiCl)? reagent_quality->sub_reagent catalyst_system Evaluate Catalyst System reaction_conditions->catalyst_system Conditions Optimized sub_conditions Temperature Screening? Solvent Choice? Concentration? reaction_conditions->sub_conditions substrate_issues Assess Substrate Reactivity/Stability catalyst_system->substrate_issues Catalyst System Optimized sub_catalyst Ligand Screening? Catalyst Loading? Pre-catalyst vs. Active Species? catalyst_system->sub_catalyst success Improved Yield substrate_issues->success Substrate Issues Resolved sub_substrate Appropriate Protecting Groups? Halide Reactivity (I > Br > Cl)? Steric Hindrance? substrate_issues->sub_substrate

Caption: A flowchart for systematically troubleshooting low yields.

References

  • Technical Support Center: Troubleshooting Negishi Reactions with Vinylzinc Bromide - Benchchem. (n.d.).
  • Negishi coupling - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2018). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 10-20. [Link]

  • G. C. Fu, et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC. [Link]

  • ChemOrgChem. (2024, July 10). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem [Video]. YouTube. [Link]

  • ChemHelpASAP. (2020, February 14). Negishi cross-coupling reaction [Video]. YouTube. [Link]

  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]

  • Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016, August 1). Royal Society of Chemistry. [Link]

  • Low-cost transition metal catalysed Negishi coupling: an update - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 8, 2024, from [Link]

  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2017). Negishi cross-couplings in the synthesis of amino acids. ResearchGate. [Link]

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst | CCS Chemistry. (n.d.). Retrieved February 8, 2024, from [Link]

  • Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides | Request PDF - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • The Negishi Cross-Coupling Reaction - Denmark Group. (n.d.). Retrieved February 8, 2024, from [Link]

  • Commonly employed techniques for the preparation of organozinc... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.). Retrieved February 8, 2024, from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for Peptides Containing Boc-2-methyl-L-tyrosine

Welcome to the technical support center for optimizing the cleavage of peptides containing the sterically hindered amino acid, Boc-2-methyl-L-tyrosine. The introduction of a methyl group ortho to the hydroxyl group on th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the cleavage of peptides containing the sterically hindered amino acid, Boc-2-methyl-L-tyrosine. The introduction of a methyl group ortho to the hydroxyl group on the tyrosine side chain presents unique challenges during the final acidolytic cleavage and deprotection step in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high-purity peptides.

The core principle of cleavage in Boc-based SPPS involves the use of a strong acid, typically trifluoroacetic acid (TFA), to remove the N-terminal Boc protecting group and simultaneously cleave the peptide from the resin support.[1] During this process, acid-labile side-chain protecting groups are also removed, generating reactive carbocations that can cause unwanted side reactions.[2] The steric hindrance from the 2-methyl group on the tyrosine ring can impede efficient cleavage, potentially requiring modified strategies to ensure complete deprotection and minimize side-product formation.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of peptides containing 2-methyl-L-tyrosine.

Issue 1: Incomplete Cleavage or Deprotection

Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with one or more protecting groups still attached.

Root Cause Analysis & Solution:

The steric bulk of the 2-methyl group on the tyrosine residue, potentially in combination with other bulky amino acids in the sequence, can hinder the access of TFA to the acid-labile protecting groups.

  • Causality: Acid-labile protecting groups are removed via an SN1-like mechanism where protonation of the protecting group is the first step.[3] Steric hindrance can slow down this initial protonation and subsequent cleavage.

  • Recommended Action:

    • Extend Cleavage Time: Increase the duration of the TFA cleavage reaction. While a standard cleavage may run for 1.5-2 hours, extending this to 3-4 hours can facilitate complete deprotection of sterically hindered residues. Monitor the progress by cleaving a small aliquot of resin at different time points.

    • Optimize Temperature: While most cleavages are performed at room temperature, a slight increase in temperature (e.g., to 38°C) can enhance the rate of deprotection.[4] However, be cautious as elevated temperatures can also increase the rate of side reactions.

    • Two-Step Cleavage: For particularly challenging sequences, a two-step cleavage strategy can be effective.[5][6] This involves an initial treatment with a milder TFA cocktail to remove more labile protecting groups, followed by a second treatment with a stronger cocktail or for a longer duration.

Issue 2: Alkylation of the 2-methyl-L-tyrosine Residue

Symptom: MS analysis reveals peptide species with a mass increase of +56 Da (t-butyl) or other additions corresponding to scavenger cations.

Root Cause Analysis & Solution:

During acidolysis, protecting groups like Boc and t-butyl ethers form stable carbocations (e.g., t-butyl cation). These electrophiles can attack the electron-rich aromatic ring of the 2-methyl-L-tyrosine.

  • Causality: The phenolic ring of tyrosine is nucleophilic and susceptible to electrophilic aromatic substitution. The presence of scavengers is critical to trap these reactive carbocations before they can modify the peptide.[2]

  • Recommended Action:

    • Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains appropriate scavengers. For tyrosine and its derivatives, phenol is a highly effective scavenger as it acts as a carbocation trap.[4] A standard, robust cocktail to start with is Reagent K or a modification thereof.[7][8]

    • Increase Scavenger Concentration: For peptides with multiple t-butyl-protected residues, consider increasing the concentration of scavengers like triisopropylsilane (TIS) and phenol in your cleavage cocktail.

Frequently Asked Questions (FAQs)

Q1: What is the best standard cleavage cocktail for a peptide containing 2-methyl-L-tyrosine?

A universal "best" cocktail does not exist, as the optimal choice depends on the other amino acids in your sequence. However, a robust starting point is a variation of Reagent K , which is designed for peptides with sensitive residues.[7][8]

Recommended Starting Cocktail:

ComponentVolume/Weight %Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage & Deprotection
Phenol5%Scavenger (protects Tyr, Trp)
Water5%Scavenger (t-butyl cations)
Thioanisole5%Scavenger, aids Arg(Pbf) removal
1,2-Ethanedithiol (EDT)2.5%Scavenger (t-butyl cations)

This combination provides a comprehensive net of scavengers to protect against various side reactions.

Q2: How does the 2-methyl group affect the choice of cleavage strategy compared to a standard tyrosine?

The primary difference is the increased steric hindrance. This means you should anticipate the potential for slower reaction kinetics for both the removal of the N-terminal Boc group and any side-chain protecting groups on adjacent residues. Therefore, longer cleavage times are often the first parameter to adjust.

Q3: Can I use a simpler cleavage cocktail like TFA/TIS/Water (95:2.5:2.5)?

While this is a common and effective cocktail for many peptides, it may be insufficient for sequences containing the sterically hindered 2-methyl-L-tyrosine, especially if other sensitive residues like Trp or Met are present. The absence of a dedicated scavenger like phenol increases the risk of side-chain alkylation on the modified tyrosine.

Q4: Are there alternatives to TFA-based cleavage?

While TFA is the most common reagent for final cleavage in Boc-SPPS, other strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF) can be used.[9] However, these are typically reserved for more challenging peptides and require specialized equipment and safety precautions. For most applications, optimizing the TFA cleavage cocktail and conditions is sufficient.

Experimental Protocols

Protocol 1: Standard Cleavage of Boc-2-methyl-L-tyrosine Peptides

This protocol is a robust starting point for most peptide sequences containing 2-methyl-L-tyrosine.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT[8]

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., 2 mL for 100 mg resin) to the resin.

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small additional volume of TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide by HPLC and MS to determine purity and confirm the correct mass.

Protocol 2: Optimized Cleavage for Sterically Hindered Sequences

This protocol incorporates a longer cleavage time for sequences that show incomplete deprotection with the standard protocol.

Materials:

  • Same as Protocol 1

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Stopper the vessel and allow the reaction to proceed at room temperature for 4 hours .

  • (Optional) For extremely hindered sequences, consider performing the cleavage at 38°C for 2-3 hours.[4]

  • Follow steps 4-10 from Protocol 1 to isolate and analyze the peptide.

Visualizations

Cleavage Workflow Diagram

CleavageWorkflow Start Dried Peptide-Resin AddCocktail Add Cleavage Cocktail (e.g., Reagent K) Start->AddCocktail Cleavage Incubate (2-4 hours, RT) AddCocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Pellet with Cold Ether (3x) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze via HPLC and MS Dry->Analyze End Purified Peptide Analyze->End

Caption: General workflow for peptide cleavage and isolation.

Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Crude Peptide (HPLC/MS) IncompleteCleavage Incomplete Cleavage? Start->IncompleteCleavage Alkylation Alkylation Side Products? IncompleteCleavage->Alkylation No Extend_Time Increase Cleavage Time (e.g., to 4 hours) IncompleteCleavage->Extend_Time Yes Success High Purity Peptide Alkylation->Success No Check_Scavengers Use/Optimize Cocktail with Phenol (Reagent K) Alkylation->Check_Scavengers Yes Increase_Temp Increase Temperature (e.g., to 38°C) Extend_Time->Increase_Temp Increase_Scavengers Increase Scavenger Concentration Check_Scavengers->Increase_Scavengers

Caption: Decision tree for troubleshooting common cleavage issues.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved January 26, 2024, from [Link]

  • Eawag. (n.d.). Lability of N-alkylated peptides towards TFA cleavage. PubMed. Retrieved January 26, 2024, from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available from: [Link]

  • Li, Y., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(4), 1045-1051. Available from: [Link]

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved January 26, 2024, from [Link]

  • Li, Y., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7782-7817. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 26, 2024, from [Link]

  • Fields, G. B. (2009). Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. Available from: [Link]

  • Sakakibara, S., et al. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(43), 7885-7888. Available from: [Link]

  • Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved January 26, 2024, from [Link]

  • Bury, C. S., et al. (2018). OH cleavage from tyrosine: debunking a myth. IUCrJ, 5(Pt 6), 725-734. Available from: [Link]

  • Fraga, S., et al. (2015). L-tyrosine methyl ester as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Journal of Molecular Structure, 1098, 22-30. Available from: [Link]

  • Palladino, P., & Stetsenko, D. A. (2015). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 17(16), 4144-4147. Available from: [Link]

  • Nitecki, D. E., et al. (1968). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 33(2), 864-866. Available from: [Link]

  • Li, Y., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7782-7817. Available from: [Link]

  • Wermuth, C. G. (2017). The Practice of Medicinal Chemistry. Academic Press.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved January 26, 2024, from [Link]

  • ResearchGate. (2017). TBAF and peptide cleavage cocktail? Retrieved January 26, 2024, from [Link]

  • Li, Y., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Semantic Scholar. Available from: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 26, 2024, from [Link]

  • Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. Retrieved January 26, 2024, from [Link]

  • Salomon, C. J., et al. (1995). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 51(13), 3691-3720. Available from: [Link]

  • Albericio, F., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(1), 114-123. Available from: [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved January 26, 2024, from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved January 26, 2024, from [Link]

  • MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Retrieved January 26, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to NMR Spectral Data Assignment for 2-Methyl-L-Tyrosine Derivatives

Executive Summary: The Stereochemical Challenge In peptide engineering and drug discovery, 2-methyl-L-tyrosine derivatives represent a critical class of non-proteinogenic amino acids. They are employed to restrict confor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In peptide engineering and drug discovery, 2-methyl-L-tyrosine derivatives represent a critical class of non-proteinogenic amino acids. They are employed to restrict conformational flexibility (


 and 

torsion angles) and enhance metabolic stability against proteolysis.

However, the nomenclature "2-methyl" often creates ambiguity in spectral assignment:

  • Ring-Methylated (Ortho-Methyl): (2S)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid. Used to induce steric clash with the peptide backbone.

  • 
    -Methylated:  (2S)-2-amino-2-methyl-3-(4-hydroxyphenyl)propanoic acid (Metyrosine). Used to block PLP-dependent decarboxylation.
    

This guide provides an authoritative technical comparison of the NMR signatures of these derivatives against native L-Tyrosine. We focus on the Ring-Methylated 2-Me-Tyr as the primary challenge due to its symmetry-breaking characteristics, which complicate standard assignment protocols.

Technical Deep Dive: NMR Spectral Characteristics

The Symmetry Breaking Effect

Native L-Tyrosine exhibits a characteristic


 (or 

) spin system in the aromatic region due to the rapid rotation of the phenol ring, resulting in two doublets integrating to 2 protons each.

The Product (Ring-2-Me-Tyr): The introduction of a methyl group at the ortho position (C2 of the ring) breaks this symmetry. The ring rotation is sterically hindered, and the chemical environment of the remaining protons becomes distinct.

  • Result: The aromatic region transforms from two doublets into a complex 3-spin system (ABC or ABX), often showing one singlet and two doublets (or a doublet of doublets).

Comparative Spectral Data

The following table contrasts the expected chemical shifts (


) in DMSO-

at 400+ MHz.
FeatureNative L-Tyrosine

-Methyl-L-Tyrosine
Ring-2-Methyl-L-Tyrosine
Symmetry

Axis (Effective)

Axis (Effective)
Asymmetric

-Proton
Triplet/dd (~3.9 - 4.2 ppm)Absent Triplet/dd (~3.8 - 4.1 ppm)
Aromatic H (Ortho to OH) Doublet (~6.7 ppm, 2H)Doublet (~6.7 ppm, 2H)Split Signals (H3, H5 distinct)
Aromatic H (Meta to OH) Doublet (~7.0 ppm, 2H)Doublet (~6.9 ppm, 2H)Split Signals (H6 distinct)
Methyl Group N/ASinglet (~1.5 ppm)Singlet (~2.1 - 2.3 ppm)
Spin System



(approx.)

Critical Insight: In Ring-2-Me-Tyr, the C2-Methyl group typically exerts a Nuclear Overhauser Effect (NOE) on the


-protons (H

) and the adjacent aromatic proton (H6), but not on H3 or H5. This is the definitive assignment filter.

Experimental Protocol: Self-Validating Assignment Workflow

To guarantee scientific integrity, this protocol uses a "Check-and-Confirm" logic. Do not rely on 1D data alone for substituted aromatics.

Phase 1: Sample Preparation & 1D Screening
  • Solvent Choice: Dissolve 5-10 mg of derivative in 600

    
    L DMSO-
    
    
    
    .
    • Reasoning: DMSO disrupts intermolecular H-bonding, sharpening the phenolic OH and amide NH signals, which are crucial for connectivity assignment.

      
       causes exchange of these labile protons, losing vital information.
      
  • Acquisition: Acquire standard

    
     (16 scans) and 
    
    
    
    (1024 scans).
  • Symmetry Check: Inspect the aromatic region (6.5 - 7.5 ppm).[1]

    • Pass Criteria: If you see two clean doublets with integration 2:2, it is not Ring-2-Me-Tyr (likely

      
      -Me or Native).
      
    • Action: If you see a Singlet + 2 Doublets (or complex multiplet) integrating 1:1:1, proceed to Phase 2.

Phase 2: 2D Connectivity (The "Walking" Strategy)
  • COSY (Correlation Spectroscopy):

    • Identify the scalar coupling between the aliphatic

      
      -H and 
      
      
      
      -H
      
      
      .
    • In Ring-2-Me-Tyr, verify the coupling between aromatic H5 and H6 (ortho-coupling,

      
       Hz). H3 should appear as a singlet (or weak meta-doublet).
      
  • HSQC (

    
    -
    
    
    
    ):
    • Assign the methyl carbon.[2]

    • 
      -Me:  Carbon shift 
      
      
      
      20-25 ppm (quaternary C
      
      
      ).
    • Ring-Me: Carbon shift

      
       15-20 ppm (aromatic attached).
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Validator: Look for long-range coupling from the Methyl protons.

    • Ring-Me: Methyl protons will correlate to C1 (quaternary), C2 (quaternary), and C3 (methine).

    • 
      -Me:  Methyl protons will correlate to C
      
      
      
      , C
      
      
      , and the Carbonyl Carbon (C=O).
Phase 3: Stereochemical Confirmation (NOESY)
  • Experiment: 1D-NOESY or 2D-NOESY (mixing time 500 ms).

  • Target Irradiation: Irradiate the Methyl resonance.

  • Analysis:

    • Ring-2-Me: Strong NOE to

      
      -protons  (H
      
      
      
      ) and H6 (aromatic). No NOE to
      
      
      -H.
    • 
      -Me:  Strong NOE to NH  (amide) and 
      
      
      
      -protons
      .

Visualization: Logical Assignment Flow

The following diagram illustrates the decision logic for distinguishing these derivatives based on spectral data.

NMR_Assignment_Logic Start Unknown Tyrosine Derivative (1H NMR in DMSO-d6) Check_Alpha Check 3.5 - 4.5 ppm Region (Alpha Proton) Start->Check_Alpha Alpha_Present Signal Present (t or dd) Check_Alpha->Alpha_Present H-alpha Found Alpha_Absent Signal Absent Check_Alpha->Alpha_Absent No H-alpha Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) Alpha_Present->Check_Aromatic Result_AlphaMe Identify: alpha-Methyl-L-Tyrosine (Confirm with HMBC to C=O) Alpha_Absent->Result_AlphaMe Symmetric Symmetric AA'BB' (2 Doublets, Int 2:2) Check_Aromatic->Symmetric Asymmetric Asymmetric ABC (Singlet + Doublets, Int 1:1:1) Check_Aromatic->Asymmetric Result_Native Identify: Native L-Tyrosine (Reference Standard) Symmetric->Result_Native Result_RingMe Identify: Ring-2-Methyl-L-Tyrosine (Confirm with NOE to H-beta) Asymmetric->Result_RingMe

Caption: Decision tree for distinguishing Tyrosine derivatives using 1D proton NMR features (Alpha-proton presence and Aromatic symmetry).

References

  • National Institute of Standards and Technology (NIST). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid (L-Tyrosine) Gas Phase Ion Energetics Data. NIST WebBook. Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). L-Tyrosine Entry bmse000051. Available at: [Link]

  • LookChem. (2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid Structure and Properties. Available at: [Link]

  • ResearchGate. Proton NMR spectrum of L-tyrosine hydrochloride. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Receptor Affinity of 2-Methyl vs. 2,6-Dimethyl Tyrosine

Executive Summary In the engineering of peptide-based therapeutics, particularly opioid receptor ligands, the N-terminal tyrosine residue is a critical determinant of signal transduction. This guide compares two non-natu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of peptide-based therapeutics, particularly opioid receptor ligands, the N-terminal tyrosine residue is a critical determinant of signal transduction. This guide compares two non-natural amino acid analogues: 2-methyltyrosine (Mmt) and 2,6-dimethyltyrosine (Dmt) .[1][2][3][4][5]

While both modifications introduce steric constraints to limit conformational freedom and enhance metabolic stability, Dmt is consistently identified as the superior modification for maximizing receptor affinity (often achieving sub-nanomolar


) and potency. However, this comes at the cost of reduced receptor subtype selectivity (e.g., losing 

vs.

discrimination). Mmt serves as an intermediate steric probe, offering enhanced stability over native tyrosine with a more moderate impact on conformational locking, making it valuable for fine-tuning selectivity profiles where Dmt induces promiscuity.

Structural & Mechanistic Basis[6][7]

The functional divergence between Mmt and Dmt stems from their impact on the side-chain torsion angles (


 and 

) and the resulting "bioactive conformation."
Steric Constraint and Orthogonality
  • Native Tyrosine: The phenol ring has significant rotational freedom.

  • 2-Methyltyrosine (Mmt): The single methyl group at the ortho position introduces a steric clash with the peptide backbone, restricting rotation but allowing some flexibility. It creates a "biased" population of rotamers.

  • 2,6-Dimethyltyrosine (Dmt): The two methyl groups create a "molecular lock." This forces the aromatic ring into an orientation orthogonal to the peptide backbone. This specific conformation aligns perfectly with the hydrophobic sub-pocket of G-protein coupled receptors (GPCRs), particularly the opioid receptor family (

    
    , 
    
    
    
    ).
Visualization of Steric Impact

The following diagram illustrates the logical flow from chemical modification to receptor outcome.

G Tyr Native Tyrosine Mmt 2-Methyltyrosine (Mmt) Tyr->Mmt + 1 Methyl Group Dmt 2,6-Dimethyltyrosine (Dmt) Tyr->Dmt + 2 Methyl Groups Constraint_Mmt Moderate Steric Hindrance (Partial Rotational Restriction) Mmt->Constraint_Mmt Constraint_Dmt Severe Steric Hindrance (Orthogonal Conformation Lock) Dmt->Constraint_Dmt Pocket_Fit Hydrophobic Pocket Alignment Constraint_Mmt->Pocket_Fit Improved Fit Constraint_Dmt->Pocket_Fit Optimal Fit Outcome_Mmt Enhanced Stability Moderate Affinity Gain Retained Selectivity Pocket_Fit->Outcome_Mmt Mmt Path Outcome_Dmt Super-Agonism Maximal Affinity (Sub-nM) Reduced Selectivity (Promiscuity) Pocket_Fit->Outcome_Dmt Dmt Path

Figure 1: Mechanistic impact of methylation on receptor binding outcomes.

Comparative Receptor Affinity Data

The following data summarizes key experiments comparing these residues in opioid peptide scaffolds (e.g., DALDA and Endomorphin-2 analogues).

Binding Affinity ( ) and Potency ( )

Table 1: Comparative Affinity in DALDA Analogues (H-Xaa-D-Arg-Phe-Lys-NH₂) Source: Schiller et al., Eur. J. Med. Chem. (2000)[1]

Analogue (Xaa)

-Receptor

(nM)

-Receptor

(nM)
Selectivity Ratio (

)
GPI Potency (

nM)
Tyr (Native) 1.6912,400~7,30025.1
Mmt (2-Me) 0.486,540~13,6003.05
Dmt (2,6-DiMe) 0.11 277~2,5000.11

Analysis:

  • Potency: The Dmt analogue is >200x more potent than native Tyr and ~27x more potent than Mmt in functional assays (GPI).

  • Affinity: Dmt shows the tightest binding (

    
     = 0.11 nM).
    
  • Selectivity: While Dmt increases affinity for both receptors, it disproportionately increases

    
     affinity, lowering the selectivity ratio compared to Mmt. Mmt actually improves selectivity in this specific scaffold by enhancing 
    
    
    
    binding without drastically boosting
    
    
    binding.
Metabolic Stability

Both modifications significantly retard enzymatic degradation by aminopeptidases.

  • Mmt: Provides ~4-10x increase in half-life vs. Tyr.

  • Dmt: Provides near-complete resistance to N-terminal degradation due to severe steric blockage of the enzyme active site.

Experimental Protocols

To validate these affinities in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of Mmt/Dmt Peptides

Note: Direct synthesis of Mmt/Dmt amino acids is complex. It is recommended to purchase Fmoc-protected derivatives or use Pd-catalyzed C-H activation on resin-bound peptides.

Reagents:

  • Fmoc-Dmt-OH or Fmoc-Mmt-OH

  • Resin: Rink Amide MBHA (for C-term amides)

  • Coupling Agents: HATU/DIEA (Dmt is sterically hindered; standard HBTU may fail).

Critical Step: Due to the steric bulk of the 2,6-dimethyl groups, coupling rates for Dmt are significantly slower.

  • Activation: Pre-activate 3.0 eq of Fmoc-Dmt-OH with 2.9 eq HATU and 6.0 eq DIEA in DMF for 2 minutes.

  • Coupling: Double couple for 2 hours each (vs. standard 45 min).

  • Deprotection: Standard 20% Piperidine in DMF.

Protocol B: Competitive Radioligand Binding Assay

This assay determines the


 values presented in Section 3.

Workflow Diagram:

Assay cluster_mix Reaction Mixture (500 µL) Prep Membrane Prep (Rat Brain/CHO Cells) Incubate Incubation (1h @ 25°C) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze Ligand Radioligand ([3H]-DAMGO) Ligand->Incubate Test Test Peptide (Mmt/Dmt Analog) Test->Incubate Buffer Tris-HCl Buffer Buffer->Incubate

Figure 2: Radioligand binding assay workflow for affinity determination.

Step-by-Step Procedure:

  • Membrane Preparation: Use rat brain homogenates or CHO cells stably expressing

    
     (MOR) or 
    
    
    
    (DOR) receptors. Protein concentration: 0.2–0.5 mg/mL.
  • Radioligand Selection:

    • For

      
       receptors: 
      
      
      
      -DAMGO (~1 nM).
    • For

      
       receptors: 
      
      
      
      -DPDPE or
      
      
      -Deltorphin II.
  • Competition: Prepare serial dilutions of the Mmt/Dmt peptide (

    
     to 
    
    
    
    M).
  • Incubation: Mix membrane (200 µL), radioligand (50 µL), and competitor peptide (50 µL) in 50 mM Tris-HCl (pH 7.4). Incubate for 60–90 minutes at 25°C.

  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Conclusion & Recommendation

  • Choose 2,6-Dimethyltyrosine (Dmt) when the primary goal is maximizing potency and metabolic stability , and when strict receptor subtype selectivity is secondary. It is the "gold standard" for high-affinity opioid peptidomimetics.

  • Choose 2-Methyltyrosine (Mmt) when you need to improve stability over native tyrosine but wish to preserve or fine-tune receptor selectivity . It is less sterically demanding and allows for a more nuanced fit in restrictive binding pockets.

References

  • Schiller, P. W., et al. (2000).[1] Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry, 35(10), 895–901. Link

  • Okada, Y., et al. (2003).[6] 2',6'-Dimethyltyrosine (Dmt) and opioid peptides: A potent alliance.[1][2][3][4][5][6][7][8] Biopolymers, 71(3), 357–366. Link

  • Balboni, G., et al. (2002). The role of the 2',6'-dimethyl-L-tyrosine (Dmt) residue in the design of potent and selective opioid antagonists.[2][3][4][9] Bioorganic & Medicinal Chemistry, 10(11), 3565–3572. Link

  • Illuminati, D., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. International Journal of Molecular Sciences, 24(20), 15053. Link

Sources

Validation

A Researcher's Guide to Differentiating Methylated Tyrosine Isoforms by Mass Spectrometry

A Comparative Analysis of CID, HCD, and ETD Fragmentation Patterns For researchers, scientists, and drug development professionals navigating the complexities of post-translational modifications (PTMs), the precise chara...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of CID, HCD, and ETD Fragmentation Patterns

For researchers, scientists, and drug development professionals navigating the complexities of post-translational modifications (PTMs), the precise characterization of protein methylation is paramount. While lysine and arginine methylation have been extensively studied, tyrosine methylation is an emerging PTM with significant implications in cellular signaling and disease.[1][2][3] This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of mono-, di-, and tri-methylated tyrosine, focusing on the three most common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

The Significance of Tyrosine Methylation

Protein methylation, the addition of a methyl group to an amino acid residue, is a critical PTM that modulates protein function, stability, and interaction networks.[1][2][3] While historically overshadowed by tyrosine phosphorylation, the methylation of tyrosine residues is gaining recognition as a key regulator in diverse biological processes, including signal transduction and gene expression.[1] The ability to accurately identify and differentiate between mono-, di-, and tri-methylated tyrosine is crucial for understanding the functional consequences of these modifications. Mass spectrometry has emerged as the cornerstone for the analysis of protein methylation, offering high sensitivity and the ability to pinpoint modification sites.[4]

Understanding the Fragmentation Landscape

The choice of fragmentation technique is a critical determinant in the successful identification and characterization of modified peptides. Each method imparts energy to the precursor ion in a distinct manner, resulting in unique fragmentation patterns that provide complementary structural information.

  • Collision-Induced Dissociation (CID): A "slow-heating" method where precursor ions are activated through collisions with an inert gas, leading to fragmentation primarily at the most labile bonds.[5][6][7] This typically results in the generation of b- and y-type fragment ions from cleavage of the peptide backbone.[5][6][7]

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique characterized by higher activation energy.[5][6] This often leads to a more diverse fragmentation pattern with a predominance of y-type ions and the generation of immonium ions and other diagnostic low-mass fragments.[5]

  • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation along the peptide backbone, generating primarily c- and z-type ions, while often preserving labile PTMs.[5][7]

Fragmentation Patterns of Unmodified Tyrosine: A Baseline

To appreciate the nuances of methylated tyrosine fragmentation, it is essential to first understand the behavior of its unmodified counterpart. Upon CID, protonated tyrosine ([M+H]⁺ at m/z 182.0812) typically undergoes successive losses of formic acid (HCOOH, 46 Da) and ammonia (NH₃, 17 Da).[8] The main fragmentation pathway involves the scission of the Cα-Cβ bond, leading to the elimination of the cationic side-chain fragment.[9]

Comparative Fragmentation Analysis of Methylated Tyrosine

The addition of one or more methyl groups to the phenolic hydroxyl group of tyrosine significantly alters its fragmentation behavior. The following sections detail the expected fragmentation patterns for mono-, di-, and tri-methylated tyrosine based on the principles of each fragmentation technique.

Mono-Methylated Tyrosine (O-Methyl-Tyrosine)
  • CID/HCD: In CID and HCD spectra, a key diagnostic feature for mono-methylated tyrosine is the potential for a neutral loss of the methyl group (CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the precursor or fragment ions. The primary fragmentation will still involve cleavage of the peptide backbone to produce b- and y-ions. The presence of the methyl group can influence the relative abundance of these fragment ions. Diagnostic immonium-related ions may also be observed.

  • ETD: ETD is expected to preserve the methyl modification on the tyrosine side chain. Fragmentation will occur along the peptide backbone, generating a series of c- and z-ions that retain the methylated tyrosine residue, allowing for confident site localization.

Di-Methylated Tyrosine
  • CID/HCD: Peptides containing di-methylated tyrosine are expected to exhibit more pronounced neutral losses related to the methyl groups. This could include the loss of one or two methyl groups (15 Da and 30 Da, respectively) or related species. The increased steric hindrance from the two methyl groups might also influence backbone fragmentation efficiency.

  • ETD: Similar to mono-methylated tyrosine, ETD should effectively preserve the di-methyl modification, providing clear c- and z-ion series for sequencing and localization of the modified residue.

Tri-Methylated Tyrosine
  • CID/HCD: Tri-methylated tyrosine, existing as a quaternary ammonium ion on the side chain, is expected to be the most labile of the methylated forms under CID and HCD. A prominent neutral loss of trimethylamine ((CH₃)₃N, 59 Da) is anticipated. This significant neutral loss can dominate the spectrum, potentially suppressing the formation of backbone fragment ions and making sequence analysis more challenging.

  • ETD: ETD is the preferred method for analyzing peptides with this modification. It is expected to retain the tri-methyl group on the fragment ions, allowing for unambiguous identification and localization.

Summary of Expected Fragmentation Patterns

Modification StateFragmentation TechniqueExpected Key Features
Unmodified Tyrosine CID/HCDSuccessive neutral losses of HCOOH (46 Da) and NH₃ (17 Da); Cα-Cβ bond cleavage.[8][9]
Mono-Methylated Tyrosine CID/HCDNeutral loss of CH₃ (15 Da) or CH₂O (30 Da); b- and y-ion series.
ETDPreservation of the methyl group; c- and z-ion series.
Di-Methylated Tyrosine CID/HCDMore prominent neutral losses of methyl groups; b- and y-ion series.
ETDPreservation of the di-methyl group; c- and z-ion series.
Tri-Methylated Tyrosine CID/HCDProminent neutral loss of trimethylamine (59 Da); potential for suppressed backbone fragmentation.
ETDPreservation of the tri-methyl group; c- and z-ion series, making it the preferred method.

Experimental Workflow for the Analysis of Methylated Tyrosine

A robust experimental workflow is critical for the successful identification and characterization of methylated tyrosine. The following provides a detailed, step-by-step methodology.

Sample Preparation and Protein Digestion

The initial and most critical step involves the extraction and digestion of proteins into peptides suitable for mass spectrometry analysis.[10]

  • Protein Extraction: Lyse cells or tissues in a buffer containing detergents and protease inhibitors to ensure efficient protein solubilization and prevent degradation.

  • Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent their re-formation.

  • Protein Digestion: Digest the proteins into peptides using a specific protease, most commonly trypsin. The choice of protease can be critical for generating peptides of an appropriate length for MS/MS analysis.

Enrichment of Methylated Peptides (Optional)

Due to the often low stoichiometry of methylation, enrichment of methylated peptides prior to LC-MS/MS analysis can significantly enhance their detection.[4]

  • Immunoaffinity Purification: Utilize antibodies that specifically recognize methylated residues to capture and enrich for modified peptides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Separation of the complex peptide mixture by liquid chromatography followed by tandem mass spectrometry is the core of the analytical workflow.

  • LC Separation: Employ a reverse-phase liquid chromatography (RPLC) system to separate peptides based on their hydrophobicity. This reduces the complexity of the mixture entering the mass spectrometer at any given time.

  • Mass Spectrometry Analysis:

    • MS1 Scan: Acquire a full scan of the eluting peptides to determine their mass-to-charge ratios (m/z).

    • MS2 Fragmentation: Select precursor ions of interest (those with a mass shift corresponding to methylation) for fragmentation using CID, HCD, and/or ETD. A "decision tree" approach can be employed where the instrument intelligently selects the optimal fragmentation method based on the precursor ion's charge state and m/z.[5]

Data Analysis

The resulting MS/MS spectra are then searched against a protein sequence database to identify the peptides and localize the modifications.

  • Database Searching: Use specialized software (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra to theoretical spectra generated from a protein database. The search parameters should include the variable modifications for mono-, di-, and tri-methylated tyrosine.

  • Validation and Site Localization: Manually inspect and validate the peptide-spectrum matches (PSMs) to ensure confident identification and accurate localization of the methylation site.

Visualizing the Workflow and Fragmentation

Experimental Workflow for Methylated Tyrosine Analysis

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Proteolytic Digestion ReductionAlkylation->Digestion Enrichment Enrichment of Methylated Peptides (Optional) Digestion->Enrichment Complex Peptide Mixture LC Liquid Chromatography (Peptide Separation) Digestion->LC Direct Analysis Enrichment->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS2 Fragmentation (CID, HCD, ETD) MS1->MS2 DataAnalysis Data Analysis (Database Search & Site Localization) MS2->DataAnalysis

Caption: General experimental workflow for the mass spectrometric analysis of methylated tyrosine.

Conceptual Fragmentation Pathways

fragmentation cluster_CID_HCD CID / HCD cluster_ETD ETD Precursor Methylated Tyrosine Peptide Ion b_y_ions b- and y-ions Precursor->b_y_ions neutral_loss Neutral Loss (e.g., -CH3, -(CH3)3N) Precursor->neutral_loss c_z_ions c- and z-ions (Modification Preserved) Precursor->c_z_ions

Caption: Conceptual overview of the primary fragmentation products from different MS/MS techniques.

Conclusion and Future Directions

The choice of fragmentation method has a profound impact on the identification and characterization of methylated tyrosine. While CID and HCD can provide valuable information, particularly through the observation of characteristic neutral losses, ETD is often superior for preserving the modification and providing unambiguous site localization, especially for the more labile tri-methylated form. A multi-faceted approach, employing a combination of these techniques, will ultimately yield the most comprehensive understanding of the tyrosine methylome.

As research into tyrosine methylation continues to expand, the development of optimized fragmentation strategies and sophisticated data analysis algorithms will be crucial. Furthermore, the synthesis of stable isotope-labeled methylated tyrosine standards will be invaluable for accurate quantification and for further elucidating the intricate fragmentation pathways of these important post-translational modifications.

References

  • Quan L, Liu M. CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications. 2013;1(1):e102. [Link]

  • Michailidis, M., et al. Examples of CID, HCD and ETD fragmentation profiles of phosphoribosylated peptides. ResearchGate. 2019. [Link]

  • Tamuliene J, et al. Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D. 2021;75(9):246. [Link]

  • Swaney DL, et al. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. 2011;10(5):2377-88. [Link]

  • Fort, K. L., et al. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics. 2021;17(4):599-607. [Link]

  • Angel, P. M., et al. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. 2015;10(1):63-71. [Link]

  • Proteome Software. CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software Support. 2021. [Link]

  • Tandem Mass Spectrometry of Peptides. Academia.edu. [Link]

  • Difference between HCD and CID collision induced dissociations? Stack Exchange. 2019. [Link]

  • Searle, B. C., et al. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Nature Communications. 2021;12(1):1699. [Link]

  • Tackett, A. J., et al. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences. 2023;24(23):16717. [Link]

  • Illuminati, D., et al. (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. 2023. [Link]

  • McLuckey, S. A., et al. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry. 2011;22(1):36-45. [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

  • Turecek, F., et al. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics. 2016;15(3):963-73. [Link]

  • Protein methylation. Wikipedia. [Link]

  • Lee, S., et al. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports. 2020;10(1):338. [Link]

  • Yates, J. R., 3rd, et al. Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical Chemistry. 1995;67(8):1426-36. [Link]

  • Illuminati, D., et al. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules. 2023;28(20):7075. [Link]

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. MDPI. [Link]

  • Guo, A., et al. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation. Molecular & Cellular Proteomics. 2014;13(1):372-87. [Link]

  • Chen, S. S., et al. Methylation and Silencing of Protein Tyrosine Phosphatase Receptor Type O in Chronic Lymphocytic Leukemia. PLoS One. 2011;6(9):e24839. [Link]

  • Iliuk, A., et al. Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. Journal of the American Society for Mass Spectrometry. 2017;28(9):1797-1806. [Link]

  • Detection of Protein Methylation Based on LC-MS/MS. Mtoz Biolabs. [Link]

  • Feeney, M. B., & Schöneich, C. Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling. 2013;19(11):1257-1269. [Link]

  • Forgione, M., et al. Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides. Journal of the American Society for Mass Spectrometry. 2020;31(4):858-867. [Link]

  • D-tyrosine confers an anti-melanogenic effect to short cosmetic peptides of less than five amino acid residues. ResearchGate. [Link]

  • Wang, S., et al. Analysis of Chlorination, Nitration, and Nitrosylation of Tyrosine and Oxidation of Methionine and Cysteine in Hemoglobin from Type 2 Diabetes Mellitus Patients by Nanoflow Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry. 2016;88(17):8587-94. [Link]

  • Zhang, X., & Reinberg, D. Role of Protein Methylation in Regulation of Transcription. Genes & Development. 2001;15(18):2343-2360. [Link]

  • Kostiainen, R., et al. Electrospray Mass and Tandem Mass Spectrometry Identification of Ozone Oxidation Products of Amino Acids and Small Peptides. Journal of the American Society for Mass Spectrometry. 2000;11(6):526-35. [Link]

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PMC. [Link]

  • Investigation of Tyrosine Nitration in Proteins by Mass Spectrometry. ResearchGate. [Link]

  • Tackett, A. J., et al. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. ResearchGate. 2023. [Link]

  • Methylation affects how proteins work. A new technique developed at CNIO shows why. CNIO. 2023. [Link]

  • Maget-Dana, R., et al. Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1987;898(1):1-5. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-Boc-2-methyl-L-tyrosine

Executive Summary & Immediate Directives N-Boc-2-methyl-L-tyrosine is a protected amino acid derivative widely used in peptide synthesis.[1][2][3] While not classified as an acute toxin (P-List) or toxic waste (U-List) u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

N-Boc-2-methyl-L-tyrosine is a protected amino acid derivative widely used in peptide synthesis.[1][2][3] While not classified as an acute toxin (P-List) or toxic waste (U-List) under US EPA RCRA regulations, it functions as a chemical intermediate with specific reactivity profiles that dictate its disposal pathway.[1][3]

Core Disposal Directive:

  • Method: High-temperature incineration equipped with scrubbers.[3]

  • Prohibition: NEVER dispose of via sanitary sewer (drain) or general trash.[3]

  • Critical Hazard: The tert-butyloxycarbonyl (Boc) group is acid-labile.[3][4] Do not mix solid or concentrated solutions with strong acids (e.g., TFA, HCl) in closed waste containers. This generates isobutylene gas and CO₂, creating a risk of container over-pressurization and rupture.

Technical Rationale & Safety Profile (The "Why")

To ensure safety, we must understand the chemical behavior of the waste, not just its regulatory status.

Chemical Stability Analysis

The molecule contains two functional groups that drive disposal logistics:

  • Boc-Protective Group: Thermally unstable above ~150°C and chemically unstable in acidic media (pH < 2).[3] Decomposition releases flammable isobutylene gas.[3]

  • Phenolic Hydroxyl (Tyrosine Side Chain): Weakly acidic.[3] While generally stable, it can form salts with strong bases.[3]

Hazard Characterization Table

Data synthesized from Safety Data Sheets (SDS) and GHS classifications.

ParameterClassificationH-CodeDescription
Signal Word WARNING N/AModerate hazard alert.[1][2][3]
Skin Irritation Category 2H315 Causes skin irritation.[1][2][3][5][6]
Eye Irritation Category 2AH319 Causes serious eye irritation.[1][2][3][5][6]
STOT-SE Category 3H335 May cause respiratory irritation.[1][2][3][5]
Combustibility Organic SolidN/AFinely dispersed dust may form explosive mixtures in air.[1][2][3]

Senior Scientist Insight: Treat this compound as "chemically active" waste. While the regulatory hazard is low, the operational hazard (gas evolution) is moderate if segregation protocols are ignored.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Reagent)

Applicable for: Spilled powder, expired shelf-life material, or contaminated solids.[1][2]

  • Containerization: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: N-Boc-2-methyl-L-tyrosine.[1][2][3]

    • Hazard Checkbox: Irritant.[3][5]

    • Composition: 100%.[3]

  • Segregation: Place in the Solid Organic Waste stream.

    • Caution: Ensure the container is not stored next to oxidizers (e.g., nitrates, perchlorates) to prevent fire hazards.

Protocol B: Liquid Waste (Reaction Mother Liquors)

Applicable for: Filtrates from peptide coupling or recrystallization.[3]

The disposal path is determined by the solvent system , not the amino acid itself.

  • Identify the Solvent:

    • Halogenated: Dichloromethane (DCM), Chloroform, Dichloroethane.[3]

    • Non-Halogenated: Ethyl Acetate, Methanol, DMF, DMSO.[3]

  • pH Check (Critical Step):

    • Dip a pH strip into the waste solution.[3]

    • If pH < 3: Neutralize with saturated Sodium Bicarbonate (NaHCO₃) slowly in an open beaker until gas evolution ceases.

    • Reasoning: Neutralization prevents the Boc group from decomposing inside the waste drum, which could otherwise pressurize the drum with isobutylene.

  • Transfer & Tag:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).[3]

    • Record the estimated concentration of N-Boc-2-methyl-L-tyrosine on the waste log (typically <5%).[1][2][3]

Visualized Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, incorporating the critical "Acid Check" step often missed in standard protocols.

DisposalWorkflow Start Waste: N-Boc-2-methyl-L-tyrosine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidBin Solid Organic Waste Bin (Incineration) SolidPath->SolidBin pHCheck Is pH < 3? LiquidPath->pHCheck SolventCheck Solvent Type? Halogenated Solvent: DCM, Chloroform SolventCheck->Halogenated Contains Halogens NonHalogenated Solvent: EtOAc, MeOH, DMF SolventCheck->NonHalogenated No Halogens pHCheck->SolventCheck No (Neutral/Basic) Neutralize ACTION: Neutralize with NaHCO3 (Prevent Gas Evolution) pHCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck HaloBin Halogenated Waste Carboy (Incineration) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Fuel Blending/Incineration) NonHalogenated->NonHaloBin

Figure 1: Decision matrix for N-Boc-2-methyl-L-tyrosine disposal. Note the critical pH check to prevent isobutylene off-gassing in liquid waste streams.

Emergency Contingencies

Spill Management (Small Scale < 50g)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation (H335).[1][3]

  • Containment: Do not dry sweep if dust generation is likely.[3] Cover with a damp paper towel or use a HEPA vacuum.[3]

  • Cleanup:

    • Scoop material into a waste jar.[3]

    • Wipe the surface with water and detergent.[3]

    • Dispose of cleanup materials (wipes/gloves) in the Solid Organic Waste bin.[3]

Accidental Exposure[6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Remove contact lenses.[3][6][7]

  • Skin Contact: Wash with soap and water.[3] If irritation persists (H315), seek medical attention.

Regulatory Framework (US Context)

While N-Boc-2-methyl-L-tyrosine is not explicitly listed in 40 CFR 261.33 (P or U lists), it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1][2]

  • RCRA Classification:

    • Solid: Generally Non-Hazardous Waste (unless mixed with other hazardous materials), but industry best practice dictates incineration.[3]

    • Liquid (in solvent): Usually D001 (Ignitable) depending on the solvent flashpoint.[3]

  • EPA Waste Codes:

    • If dissolved in Acetone/Methanol: D001 , F003 .[3]

    • If dissolved in DCM: F002 .[3]

Self-Validation Check: Before sealing any waste container, ask: Does this container contain strong acids that could deprotect the Boc group? If yes, neutralize before closing.[3]

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][8][9] Retrieved from [Link][1][3]

Sources

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